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  • Product: 1-Amino-3-(2-fluorophenyl)propan-2-ol
  • CAS: 1226216-27-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Amino-3-(2-fluorophenyl)propan-2-ol

An In-Depth Technical Guide to 1-Amino-3-(2-fluorophenyl)propan-2-ol: Structure, Properties, Synthesis, and Therapeutic Potential Abstract 1-Amino-3-(2-fluorophenyl)propan-2-ol is a fluorinated amino alcohol that represe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Amino-3-(2-fluorophenyl)propan-2-ol: Structure, Properties, Synthesis, and Therapeutic Potential

Abstract

1-Amino-3-(2-fluorophenyl)propan-2-ol is a fluorinated amino alcohol that represents a valuable chiral building block in modern medicinal chemistry. As a member of the phenylpropanolamine class, its structural motif is of significant interest for the development of pharmacologically active agents. The strategic incorporation of a fluorine atom on the phenyl ring can enhance critical drug-like properties, including metabolic stability and target binding affinity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic pathway, and the potential therapeutic relevance of this compound, particularly highlighting its role as a versatile synthon for complex molecular architectures in drug discovery.

Introduction

Phenylpropanolamines are a class of compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. Their utility spans a wide range of therapeutic areas, from central nervous system (CNS) agents to cardiovascular drugs. In contemporary drug design, the introduction of fluorine into a lead molecule is a well-established strategy to modulate its pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins.

This guide focuses specifically on the 2-fluoro isomer, 1-Amino-3-(2-fluorophenyl)propan-2-ol. While isomers like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol are recognized as key intermediates in the synthesis of advanced targeted therapies such as the AKT inhibitor Capivasertib (AZD5363)[1], the 2-fluoro analogue remains a compound of high interest for researchers exploring novel chemical space. This document serves as a technical resource for scientists and drug development professionals, offering foundational knowledge and practical insights into the chemistry and potential applications of this specific chiral building block.

Chemical Structure and Physicochemical Properties

Molecular Structure

The fundamental structure of 1-Amino-3-(2-fluorophenyl)propan-2-ol consists of a propan-2-ol backbone substituted with an amino group at the C1 position and a 2-fluorophenyl group at the C3 position.

  • IUPAC Name: 1-Amino-3-(2-fluorophenyl)propan-2-ol

  • Molecular Formula: C₉H₁₂FNO

  • Molecular Weight: 169.20 g/mol

  • CAS Number: 135334-31-5 (Note: This CAS number is inconsistently assigned in some databases and may also refer to other substances; verification is recommended).

Caption: Chemical structure of 1-Amino-3-(2-fluorophenyl)propan-2-ol.

Stereochemistry

The molecule possesses a chiral center at the C2 carbon atom, which is bonded to a hydroxyl group, a hydrogen atom, an aminomethyl group, and a (2-fluorophenyl)methyl group. Consequently, it exists as a pair of enantiomers, (R)- and (S)-1-Amino-3-(2-fluorophenyl)propan-2-ol. In pharmaceutical applications, it is often imperative to use a single, pure enantiomer, as the biological activity and toxicity profiles of stereoisomers can differ significantly[1]. The synthesis of enantiomerically pure forms is therefore a critical consideration for its use in drug development.

Physicochemical Properties

Quantitative data for the specific 2-fluoro isomer is not extensively published. The following table includes data for the closely related 3-fluoro isomer and general properties expected for this class of compounds. Researchers should perform their own characterization for the 2-fluoro isomer.

PropertyValue / Expected ValueSource / Rationale
Physical Form Expected to be a powder or oil at room temperature.Based on related compounds[2].
Molecular Weight 169.20 g/mol Calculated from formula C₉H₁₂FNO.
Melting Point Not available. Related chloro-analogues melt around 53-56 °C[1].Extrapolation from similar structures.
Boiling Point High boiling point expected due to polar functional groups.Based on general properties of amino alcohols[3].
Solubility Likely soluble in polar organic solvents (Methanol, Ethanol, DMSO). Moderate water solubility expected.Based on the presence of polar amino and hydroxyl groups[1].
pKa (Basic) Expected in the range of 9-10 for the primary amine.Typical for primary amines[1].

Synthesis and Characterization

Rationale for Synthetic Strategy

A robust and stereocontrolled synthesis is essential for producing 1-Amino-3-(2-fluorophenyl)propan-2-ol for research and development. A common and effective strategy for synthesizing 1,2-amino alcohols involves the nucleophilic ring-opening of an epoxide or an aziridine intermediate. The aziridine-based route offers a reliable method for installing the amine and alcohol functionalities with predictable stereochemistry. The proposed workflow begins with a commercially available starting material, 2-fluorobenzaldehyde, and proceeds through a multi-step sequence.

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of a key intermediate, a substituted aziridine, followed by its regioselective ring-opening to yield the final product.

Synthetic_Workflow start 2-Fluorobenzaldehyde intermediate1 Baylis-Hillman Adduct ((E)-3-(2-fluorophenyl)-2-(hydroxymethyl)acrylonitrile) start->intermediate1 Baylis-Hillman Reaction (e.g., DABCO, Acrylonitrile) intermediate2 Aziridine Intermediate (cis-3-(2-fluorophenyl)-2-(hydroxymethyl)aziridine) intermediate1->intermediate2 Aziridination (e.g., NaN₃, reduction) product 1-Amino-3-(2-fluorophenyl)propan-2-ol intermediate2->product Reductive Ring Opening (e.g., H₂, Pd/C or LiAlH₄)

Caption: Proposed synthetic workflow for 1-Amino-3-(2-fluorophenyl)propan-2-ol.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative method adapted from procedures for structurally similar compounds[4][5]. Causality: Each step is designed to achieve a specific chemical transformation, with reagent choices based on established organic synthesis principles.

Step A: Synthesis of the Aziridine Intermediate

  • Objective: To create the strained three-membered aziridine ring which will serve as the electrophile in the subsequent step.

  • Procedure:

    • To a solution of a suitable starting material, such as an α,β-unsaturated ester or nitrile derived from 2-fluorobenzaldehyde (e.g., via a Baylis-Hillman reaction), in a suitable solvent like methanol, add a source of nitrogen, such as sodium azide (NaN₃).

    • Stir the reaction at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Reduce the resulting azido group to a primary amine, which can then be protected or cyclized to form the N-H aziridine. A common method is reduction using triphenylphosphine followed by hydrolysis or direct reduction with a reagent like lithium aluminum hydride (LiAlH₄).

    • Purify the crude aziridine intermediate using column chromatography on silica gel.

Step B: Reductive Ring-Opening of the Aziridine

  • Objective: To open the aziridine ring regioselectively to form the desired 1,2-amino alcohol. The nucleophile (in this case, a hydride) will attack the less sterically hindered carbon, and the choice of reducing agent is critical.

  • Procedure:

    • Dissolve the purified aziridine intermediate from Step A in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄). Rationale: LiAlH₄ provides a source of hydride (H⁻) that will attack the less hindered carbon of the aziridine ring, leading to the desired propanol structure.

    • Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Step C: Purification and Characterization

  • Objective: To isolate the pure product and confirm its identity and purity.

  • Procedure:

    • Combine the organic extracts from Step B, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-Amino-3-(2-fluorophenyl)propan-2-ol.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and C-F bond vibrations.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final product[6].

Applications in Drug Discovery and Development

Role as a Chiral Building Block

1-Amino-3-(2-fluorophenyl)propan-2-ol is a versatile chiral synthon. The primary amine and secondary alcohol moieties offer two distinct points for further chemical modification, allowing for its incorporation into a wide variety of more complex molecular scaffolds. It can be used in the synthesis of peptide mimics, chiral ligands, and as a core fragment in the assembly of drug candidates.

Pharmacological Context and Therapeutic Potential

While direct pharmacological data on this specific isomer is limited, its structural similarity to known pharmacologically active molecules provides a strong basis for its potential applications.

  • Kinase Inhibitors: As previously mentioned, the related (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a key synthon for the pan-AKT inhibitor Capivasertib[1]. This suggests that the 1-amino-propan-2-ol scaffold bearing a fluorophenyl group is a privileged structure for targeting protein kinases, which are critical targets in oncology and immunology. The 2-fluoro isomer could be used to synthesize analogues of Capivasertib or other kinase inhibitors to explore structure-activity relationships and potentially improve potency, selectivity, or pharmacokinetic properties.

  • Central Nervous System (CNS) Agents: Phenylpropanolamine derivatives have a long history as CNS-active agents. Related compounds, such as 1-(3-Fluorophenyl)propan-2-amine, have been investigated as dopamine and serotonin reuptake inhibitors[7]. The presence of the hydroxyl group and the specific fluorine substitution pattern in 1-Amino-3-(2-fluorophenyl)propan-2-ol could modulate its interaction with CNS targets like serotonin receptors (e.g., 5-HT₂A), making it a candidate for developing novel neurological or psychiatric therapies[8].

Safety and Handling

As with many amino alcohols, 1-Amino-3-(2-fluorophenyl)propan-2-ol should be handled with care in a laboratory setting.

  • Hazard Statements: Based on similar compounds, it may cause skin irritation, serious eye damage, and respiratory irritation[9]. Harmful if swallowed or inhaled.

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[9].

Conclusion

1-Amino-3-(2-fluorophenyl)propan-2-ol is a chiral molecule with significant potential as a building block in pharmaceutical research and development. Its structure combines the pharmacologically relevant phenylpropanolamine core with a strategically placed fluorine atom, a feature known to confer advantageous properties in drug candidates. While further research is needed to fully elucidate its specific properties and applications, the established importance of its isomers and related compounds strongly suggests its value for the synthesis of novel kinase inhibitors, CNS agents, and other complex therapeutic molecules. The synthetic strategies and analytical considerations outlined in this guide provide a solid foundation for researchers to explore the potential of this promising compound.

References

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved February 15, 2026, from [Link]

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol. (n.d.). Google Patents.
  • OSHA. (n.d.). 1-Amino-2-propanol Method. Retrieved February 15, 2026, from [Link]

  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. Retrieved February 15, 2026, from [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Technical Guide: Thermodynamic Stability & Solution Chemistry of 1-Amino-3-(2-fluorophenyl)propan-2-ol

The following technical guide details the thermodynamic stability profile of 1-Amino-3-(2-fluorophenyl)propan-2-ol , a critical chiral intermediate often employed in the synthesis of adrenergic receptor modulators and pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 1-Amino-3-(2-fluorophenyl)propan-2-ol , a critical chiral intermediate often employed in the synthesis of adrenergic receptor modulators and protease inhibitors.

This guide synthesizes theoretical physicochemical principles with practical stress-testing protocols, designed for application scientists in pharmaceutical development.

Executive Summary

1-Amino-3-(2-fluorophenyl)propan-2-ol (hereafter 2-F-PPA ) represents a structural evolution of the phenylpropanolamine pharmacophore. The introduction of the ortho-fluorine atom significantly alters the lipophilicity (


) and metabolic resistance of the aromatic ring but exerts a minimal inductive effect on the distal primary amine.

From a thermodynamic standpoint, the stability of 2-F-PPA in solution is governed by the conformational "gauche effect" between the vicinal hydroxyl and amine groups, and the pH-dependent solvation energy. While chemically robust under ambient conditions, the molecule exhibits specific vulnerabilities to oxidative deamination and carbamate cyclization in the presence of dissolved


.

Key Stability Indicators:

  • Dominant Species (pH 7.4): Protonated Ammonium (

    
    ).
    
  • Critical Degradation Pathway: N-oxidation (radical mediated) and Oxazolidinone formation (bicarbonate mediated).

  • Thermodynamic Driver: Intramolecular Hydrogen Bonding (IMHB) stabilizing the gauche conformer.

Molecular Architecture & Thermodynamic Baseline

The Fluorine Effect & pKa Prediction

Unlike


- or 

-fluorinated amines where the electronegative atom drastically lowers basicity, the fluorine in 2-F-PPA is located on the aromatic ring, separated from the amine by a propyl spacer. Consequently, the inductive withdrawal is attenuated.
  • Predicted pKa (Amine):

    
     (Consistent with non-fluorinated phenylpropanolamine).
    
  • Predicted pKa (Hydroxyl):

    
     (Negligible acidity in aqueous media).
    
  • LogD (pH 7.4): The ortho-fluorine increases lipophilicity relative to the parent compound, facilitating membrane permeability but increasing aggregation risk in concentrated aqueous buffers.

Conformational Thermodynamics (The Gauche Effect)

In solution, 2-F-PPA exists in a dynamic equilibrium of rotamers. The thermodynamic stability is enhanced by an Intramolecular Hydrogen Bond (IMHB) between the vicinal amino and hydroxyl groups.

  • Interaction:

    
     (Dominant) vs. 
    
    
    
    .
  • Energetic Contribution:

    
    .
    
  • Impact: This interaction "locks" the molecule in a gauche conformation, shielding the nitrogen lone pair slightly and reducing reactivity toward bulky electrophiles, but not against small oxidants (e.g., peroxides).

Solution Chemistry & Speciation

The thermodynamic stability of 2-F-PPA is inextricably linked to solution pH. The molecule acts as a diprotic system (if considering the very weak alcohol acidity), but effectively behaves as a monoprotic base in pharmaceutical buffers.

Diagram 1: Thermodynamic Cycle & Speciation

The following diagram illustrates the equilibrium states and the energy penalty associated with desolvation/reaction.

ThermodynamicCycle cluster_conf Conformational Lock (Neutral Species) Ammonium Protonated Species (R-NH3+) [Stable, Soluble] Neutral Neutral Free Base (R-NH2) [Reactive, Lipophilic] Ammonium->Neutral Deprotonation (pH > 9.0) Neutral->Ammonium Protonation (pH < 9.0) Aggregates Micellar Aggregates (High Conc.) Neutral->Aggregates Hydrophobic Association Open Anti Conformer (High Energy) Closed Gauche Conformer (IMHB Stabilized) Open->Closed ΔG < 0

Figure 1: Speciation and conformational equilibrium. The transition from the stable ammonium salt to the reactive free base is the rate-limiting step for most degradation pathways.

Degradation Kinetics & Stability Profiling

While the ortho-fluorophenyl moiety is metabolically robust (blocking ring oxidation), the aliphatic amino-alcohol tail is susceptible to specific chemical instabilities.

Oxidative Deamination

In the presence of trace transition metals (


) and dissolved oxygen, the free amine undergoes single-electron transfer (SET) oxidation.
  • Mechanism: Radical abstraction of the

    
    -proton adjacent to the amine.
    
  • Product: Imine intermediate

    
     Hydrolysis to aldehyde + ammonia.
    
Carbamate/Oxazolidinone Formation

A specific risk for amino alcohols is the reaction with atmospheric


.
  • Pathway: The nucleophilic amine attacks

    
     to form a carbamic acid, which then cyclizes with the vicinal hydroxyl group.
    
  • Result: Formation of a 5-membered oxazolidinone ring. This is thermodynamically irreversible under neutral conditions and represents a permanent loss of potency.

Diagram 2: Degradation Pathways

Degradation API 2-F-PPA (Free Base) Oxidation Oxidative Deamination (Trace Metals / O2) API->Oxidation k_ox Cyclization Carbamylation (CO2 / HCO3-) API->Cyclization k_cyc Imine Imine Intermediate Oxidation->Imine Aldehyde Degradant: 2-Hydroxy-3-(2-fluorophenyl)propanal Imine->Aldehyde Hydrolysis Oxazolidinone Degradant: 5-(2-fluorobenzyl)-2-oxazolidinone Cyclization->Oxazolidinone -H2O

Figure 2: Primary degradation pathways. Note that oxazolidinone formation is often mistaken for simple aggregation due to its high lipophilicity.

Experimental Protocols

To validate the thermodynamic stability of 2-F-PPA, the following self-validating protocols should be employed.

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is required to calculate


 and predict pH-dependent solubility.
  • Preparation: Dissolve

    
     M of 2-F-PPA hydrochloride in degassed water (carbonate-free).
    
  • Ionic Strength: Adjust to

    
     M using KCl to mimic physiological tonicity.
    
  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Execution: Perform titration at

    
     under 
    
    
    
    atmosphere.
  • Analysis: Use the Bjerrum difference plot method or Gran plot to determine the equivalence point.

  • Validation: The first derivative (

    
    ) must yield a single sharp peak corresponding to the amine deprotonation.
    
Protocol B: Arrhenius Stress Testing (Forced Degradation)

Rationale: To determine the activation energy (


) of the oxidative pathway.

Experimental Matrix:

ConditionTemp (°C)Time (h)OxidantPurpose
Thermal Control 40, 50, 6024 - 72NoneBaseline hydrolysis check
Oxidative Stress 254 - 240.3%

Simulate peroxide impurity
Metal Catalysis 4024

(5 ppm)
Assess radical sensitivity
Carbonate Stress 40480.1 M

Check oxazolidinone risk

Analytical Method (HPLC-UV/MS):

  • Column: C18 (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV at 260 nm (Phenyl absorption) and MS (ESI+).

  • Success Criteria: Mass balance

    
    . Identification of degradants via m/z shifts (+14 for oxidation/carbonyl, +26 for carbamylation).
    

References

  • Effects of Fluorine Substitution on Amine Basicity: Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

  • Intramolecular Hydrogen Bonding in Amino Alcohols: Hope, E. G., et al. (2015). Intramolecular Hydrogen Bonding between Organofluorine and Alcohols.[1] Chemistry - A European Journal.[1]

  • Forced Degradation of Phenylpropanolamine Derivatives: Rao, R. N., et al. (2018). Stability indicating simultaneous validation of Phenylpropanolamine with forced degradation behavior.[2] Asian Pacific Journal of Health Sciences.

  • General Stability Guidelines (ICH Q1A): International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products. [3]

  • Oxazolidinone Formation from Amino Alcohols: Paz, J., et al. (2010). Efficient synthesis of 2-oxazolidinones from 1,2-amino alcohols and CO2. Journal of Organic Chemistry.

Sources

Foundational

Solubility Profile of 1-Amino-3-(2-fluorophenyl)propan-2-ol in Polar Solvents

Executive Summary This technical guide provides an in-depth analysis of the solubility profile of 1-Amino-3-(2-fluorophenyl)propan-2-ol , a critical chiral amino-alcohol intermediate often utilized in the synthesis of ad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 1-Amino-3-(2-fluorophenyl)propan-2-ol , a critical chiral amino-alcohol intermediate often utilized in the synthesis of adrenergic receptor antagonists (e.g., Nebivolol analogs) and kinase inhibitors.[1]

Understanding the solubility thermodynamics of this molecule is pivotal for process optimization, particularly during recrystallization, salt formation, and formulation.[2] This guide synthesizes predictive physicochemical modeling with empirical data from structural analogs (e.g., 4-fluoro isomers), offering a robust framework for solvent selection in drug development workflows.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 1-Amino-3-(2-fluorophenyl)propan-2-ol, one must deconstruct its molecular architecture.[1] The molecule exhibits an amphiphilic nature driven by three competing functional moieties:

  • The Fluorophenyl Ring (Lipophilic Domain): The ortho-fluorine substitution introduces a strong dipole but overall lipophilicity.[1] Unlike the para-isomer, the 2-fluoro position creates potential for intramolecular hydrogen bonding with the hydroxyl group, potentially lowering the crystal lattice energy and enhancing solubility in organic media compared to its non-fluorinated counterparts.[1]

  • The Secondary Alcohol (H-Bond Donor/Acceptor): Facilitates solubility in protic solvents (Methanol, Ethanol) through strong dipole-dipole interactions.[1]

  • The Primary Amine (Ionizable Center): This is the solubility "switch." With a pKa typically around 9.0–9.5, the amine allows the molecule to exist as a neutral free base or a highly soluble cationic salt depending on the pH of the aqueous medium.

Predicted Physicochemical Parameters
PropertyValue (Approximate)Impact on Solubility
Molecular Weight 169.19 g/mol Low MW favors good dissolution kinetics.[1]
LogP (Octanol/Water) 1.1 – 1.4Moderately lipophilic; requires organic cosolvents or pH adjustment for aqueous stability.
pKa (Basic) 9.2 ± 0.3High aqueous solubility at pH < 7.0 (Protonated).[1]
H-Bond Donors/Acceptors 2 / 3Excellent compatibility with polar protic solvents.[1]

Solubility Profile in Polar Solvents

The following data represents a synthesized profile based on thermodynamic equilibrium studies of structural analogs (e.g., phenylpropanolamine derivatives and fluorinated amino-alcohols).

Table 1: Thermodynamic Solubility Landscape (25°C)

Data expressed in mg/mL. Values are representative of the Free Base form.

Solvent ClassSpecific SolventSolubility (mg/mL)RatingMechanistic Insight
Polar Protic Methanol> 250Very High Strong H-bonding matches solute's OH/NH₂ groups.[1]
Ethanol> 180High Slightly reduced vs. MeOH due to ethyl chain sterics.
Water (pH 7.0)2 – 5Low Neutral free base has limited hydration capacity.
Water (pH 2.0)> 100Very High Formation of soluble ammonium salt (

).[1]
Polar Aprotic DMSO> 300Excellent Disrupts lattice energy effectively; universal solvent.
DMF> 250Excellent Similar mechanism to DMSO; good for reactions.
Acetonitrile40 – 60Moderate Lacks H-bond donors; relies on dipole interactions.[1]
Non-Polar Hexane< 0.1Insoluble Solute polarity exceeds solvent dispersion forces.
Toluene5 – 15Low Pi-pi stacking with phenyl ring offers slight solubility.[1]
Critical Insight: The "Ortho" Effect

The 2-fluorophenyl substitution often results in a lower melting point compared to the 4-fluorophenyl isomer due to crystal lattice disruption.[1] Consequently, the 2-fluoro isomer typically exhibits 10–15% higher solubility in alcohols than its para-substituted analog, making it more prone to oiling out during crystallization if supersaturation is not carefully controlled.[1]

Mechanistic Visualizations

Solubility Equilibrium Pathway

This diagram illustrates the dynamic equilibrium between the solid phase, the neutral solute, and the ionized species, highlighting the critical role of pH.

SolubilityEquilibrium cluster_0 Aqueous / Polar Media Solid Solid Phase (Crystal Lattice) Solute Dissolved Neutral (Free Base) Solid->Solute Dissolution (k_diss) Solute->Solid Precipitation (k_precip) Ionized Ionized Species (Protonated R-NH3+) Solute->Ionized pH < pKa (Acidification) Micelle Aggregates/Oiling Out (Supersaturation) Solute->Micelle High Conc. Ionized->Solute pH > pKa (Basification) Micelle->Solid Nucleation

Figure 1: Thermodynamic equilibrium states of 1-Amino-3-(2-fluorophenyl)propan-2-ol.[1] Note the reversible ionization pathway which is the primary lever for aqueous solubility control.

Experimental Protocols (Self-Validating)

To generate precise solubility data for this specific intermediate, the following Thermodynamic Shake-Flask Protocol is recommended. This method is superior to kinetic methods for process development as it ensures true equilibrium.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the saturation solubility in pure solvents (MeOH, EtOH, DMSO).

Reagents:

  • Test Compound: 1-Amino-3-(2-fluorophenyl)propan-2-ol (>98% purity).[1]

  • Solvents: HPLC Grade.

  • Internal Standard: Acetophenone or similar (for HPLC calibration).

Workflow:

  • Supersaturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Cap tightly and agitate at 25°C ± 0.5°C for 24 hours .

    • Validation Step: Visually confirm undissolved solid remains. If clear, add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate (1:100 or 1:1000) with mobile phase and analyze via HPLC-UV (210 nm or 254 nm).

  • Calculation:

    
    
    
Protocol B: pH-Dependent Solubility Profiling

Objective: Map the ionization profile to determine the intrinsic solubility (


).

Workflow:

  • Prepare buffers at pH 1.2, 4.5, 6.8, 7.4, and 10.0.

  • Follow Protocol A using these buffers as the solvent.

  • Data Analysis: Plot Solubility vs. pH.

    • Expectation: You should observe a "U-shaped" or asymptotic curve where solubility is extremely high at pH 1.2 and plateaus to the intrinsic solubility (

      
      ) at pH > 9.5.
      
Experimental Workflow Diagram

The following flowchart details the decision matrix for solubility screening.

SolubilityWorkflow Start Start: Solid Sample 1-Amino-3-(2-fluorophenyl)propan-2-ol SolventSelect Select Solvent System Start->SolventSelect Branch Solvent Type? SolventSelect->Branch Organic Organic (MeOH, DMSO) Branch->Organic Aqueous Aqueous Buffer Branch->Aqueous AddSolid Add Excess Solid (Supersaturation) Organic->AddSolid Aqueous->AddSolid Shake Agitate 24h @ 25°C AddSolid->Shake CheckSolid Solid Remaining? Shake->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Solution Clear) Filter Filter (0.22 µm) / Centrifuge CheckSolid->Filter Yes (Precipitate Visible) AddMore->Shake HPLC HPLC-UV Quantification Filter->HPLC

Figure 2: Step-by-step decision matrix for thermodynamic solubility determination.

Applications in Drug Development

The solubility data derived from this guide directly impacts three key areas:

  • Recrystallization: The high solubility in Methanol vs. low solubility in Toluene suggests a cooling crystallization or anti-solvent method (dissolve in warm MeOH, add Toluene/Hexane) is ideal for purification.

  • Chiral Resolution: As a chiral base, this molecule is often resolved using chiral acids (e.g., Tartaric acid). The solvent choice must balance the solubility of the diastereomeric salts; typically, Ethanol/Water mixtures are optimized based on the solubility differential.

  • Formulation: For oral delivery, the free base may have rate-limiting dissolution.[1] Converting to a Hydrochloride (HCl) or Fumarate salt will enhance gastric solubility significantly.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-amino-3-(3-fluorophenyl)propan-2-ol (Analog Data).[1] Retrieved from [1]

  • Enamine. (2023). Thermodynamic Solubility Protocols for Amino-Alcohols. Retrieved from [1]

  • Avdeef, A. (2007).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pH-dependent solubility theory).

  • PubChem. (2025).[4] Compound Summary: Phenylpropanolamine Derivatives.[5] Retrieved from [1]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Disclaimer: The specific quantitative values provided in Table 1 are predictive estimates based on structural analogs and QSPR (Quantitative Structure-Property Relationship) principles. Experimental verification using the protocols in Section 5 is required for GMP applications.

Sources

Exploratory

Pharmacological Significance of 2-Fluorophenyl Amino Alcohol Derivatives: A Technical Guide

Executive Summary The 2-fluorophenyl amino alcohol scaffold represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in therapeutic areas ranging from cardiovascular regulation to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluorophenyl amino alcohol scaffold represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in therapeutic areas ranging from cardiovascular regulation to antimicrobial defense. This guide analyzes the structural and pharmacological determinants that make the ortho-fluorine substitution particularly valuable. Unlike random halogenation, placing a fluorine atom at the C2 position of the phenyl ring in amino alcohol derivatives induces specific conformational biases and metabolic blockades that significantly alter receptor selectivity (particularly


-adrenergic) and bioavailability. This document details the synthesis, structure-activity relationships (SAR), and mechanistic signaling pathways relevant to this class of compounds.

Structural Biology & The "Ortho-Fluorine" Effect

The incorporation of fluorine into the amino alcohol backbone (specifically the 2-amino-1-phenylethanol motif) is not merely for metabolic stability; it is a tool for conformational control.

Electronic and Steric Modulation

The C-F bond is highly polar yet non-ionizable. In the 2-position (ortho), the fluorine atom exerts a unique influence on the adjacent ethanolamine side chain:

  • Conformational Locking: Through electrostatic repulsion with the benzylic hydroxyl oxygen or intramolecular hydrogen bonding with the amine protons, the 2-fluoro substituent restricts the rotation of the phenyl ring relative to the side chain. This reduces the entropic penalty upon binding to rigid receptor pockets (e.g., GPCRs).

  • pKa Modulation: The electron-withdrawing nature of the 2-fluorophenyl group lowers the pKa of the neighboring amine, potentially altering the protonation state at physiological pH and influencing membrane permeability.

Metabolic Blockade

The C2 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at this position effectively blocks this metabolic soft spot, extending the half-life (


) of the drug candidate.

Pharmacological Domains[1]

Adrenergic Receptor Selectivity

Research indicates that the position of fluorine on the phenyl ring of phenylethanolamines dictates adrenergic receptor subtype selectivity.

  • Mechanism: The ortho-fluorine (2-F) substitution often favors

    
    -adrenergic receptor binding over 
    
    
    
    -adrenergic receptors. This contrasts with 6-fluoro substitutions, which can shift selectivity toward
    
    
    -receptors.[1][2]
  • Clinical Relevance: This selectivity is crucial for designing beta-blockers (antagonists) or bronchodilators (agonists) that minimize off-target cardiovascular side effects.

Antifungal Activity (Azole Class)

While often more complex than simple amino alcohols, the core pharmacophore of second-generation triazole antifungals (e.g., Voriconazole) relies heavily on 2,4-difluorophenyl substitutions.

  • Role: The 2-fluorophenyl group enhances lipophilicity (

    
    ), facilitating fungal cell wall penetration, while simultaneously inhibiting the fungal CYP51 enzyme (lanosterol 14
    
    
    
    -demethylase) more potently than non-fluorinated analogs.

Technical Deep Dive: Synthesis & Validation

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-2-(alkylamino)ethanol

Objective: To synthesize a core 2-fluorophenyl amino alcohol derivative via regioselective epoxide ring opening. This method ensures high yield and stereochemical retention if chiral epoxides are used.

Reagents:

  • 2-Fluorostyrene oxide (1.0 equiv)

  • Isopropylamine (or target amine) (1.2 equiv)

  • Ethanol (Absolute)

  • Lithium Perchlorate (

    
    ) (0.1 equiv, Catalyst)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluorostyrene oxide (10 mmol) in absolute ethanol (20 mL).

  • Amine Addition: Add isopropylamine (12 mmol) dropwise to the stirring solution at room temperature.

  • Catalysis: Add Lithium Perchlorate (1 mmol). Note:

    
     acts as a Lewis acid to activate the epoxide oxygen, facilitating nucleophilic attack.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor progress via TLC (System: Hexane/EtOAc 1:1). The epoxide spot (
    
    
    
    ) should disappear.
  • Work-up: Cool to room temperature. Remove solvent under reduced pressure. Dissolve residue in Dichloromethane (DCM) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude amino alcohol via flash column chromatography (Silica gel, DCM:MeOH 95:5).
    
  • Validation: Confirm structure via

    
    -NMR (look for the characteristic benzylic methine triplet at 
    
    
    
    4.6-4.8 ppm) and
    
    
    -NMR (singlet around
    
    
    -110 to -120 ppm).
Quantitative SAR Data: Fluorine Position vs. Potency

The following table summarizes the effect of fluorine positioning on Beta-2 Adrenergic Receptor ($ \beta_2 $-AR) binding affinity (Hypothetical data based on typical phenylethanolamine SAR trends).

Compound VariantSubstitution

(nM) for

-AR
Selectivity (

)
Reference H (Unsubstituted)15.42.1
Target A 2-Fluoro (Ortho) 4.2 12.5
Target B 3-Fluoro (Meta)28.11.8
Target C 4-Fluoro (Para)12.03.0
Target D 2,6-Difluoro>100N/A

Interpretation: The 2-Fluoro derivative (Target A) exhibits superior affinity and selectivity, likely due to the optimal electrostatic interaction with the receptor's serine residues in the binding pocket.

Visualization: Adrenergic Signaling Pathway

The pharmacological significance of these derivatives often lies in their ability to modulate the G-Protein Coupled Receptor (GPCR) pathway.[3] The diagram below illustrates the downstream signaling cascade activated by a


-adrenergic agonist (amino alcohol derivative).

BetaAdrenergicSignaling cluster_membrane Cell Membrane Ligand 2-Fluorophenyl Amino Alcohol (Agonist) Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Binds/Activates GsProtein Gs Protein (Heterotrimeric) Receptor->GsProtein Conformational Change AC Adenylyl Cyclase GsProtein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation) PKA->Response Phosphorylation Cascade

Caption: Signal transduction pathway for Beta-Adrenergic receptor activation by 2-fluorophenyl amino alcohol agonists.

References

  • Adejare, A., et al. (1997). "Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine." Journal of Medicinal Chemistry.

  • Kirk, K. L., et al. (1986). "Synthesis and adrenergic activity of ring-fluorinated phenylephrines." Journal of Medicinal Chemistry.

  • Vapourtec Application Note. (2022). "Amino Alcohols as Potential Antibiotic and Antifungal Leads." Vapourtec.

  • Inoue, Y., et al. (2010). "Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists." ACS Medicinal Chemistry Letters.

  • FDA Approved Drugs. (2016-2022). "Chemistry and Pharmacology of Fluorinated Drugs." Pharmaceuticals (MDPI).

Sources

Foundational

pKa values and ionization behavior of 1-Amino-3-(2-fluorophenyl)propan-2-ol

Technical Guide: Ionization Profiling & pKa Behavior of 1-Amino-3-(2-fluorophenyl)propan-2-ol Executive Summary This technical guide provides a comprehensive analysis of the ionization behavior (pKa), solubility, and phy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ionization Profiling & pKa Behavior of 1-Amino-3-(2-fluorophenyl)propan-2-ol

Executive Summary This technical guide provides a comprehensive analysis of the ionization behavior (pKa), solubility, and physicochemical properties of 1-Amino-3-(2-fluorophenyl)propan-2-ol . Designed for researchers in medicinal chemistry and drug development, this document synthesizes theoretical Structure-Activity Relationship (SAR) data with rigorous experimental protocols.

The compound functions as a critical chiral building block and a potential metabolite of fluorinated psychotropic substances. Its ionization profile is dominated by a primary amine (basic) and a secondary alcohol (weakly acidic), with the 2-fluorophenyl substituent exerting subtle but distinct electronic effects that influence lipophilicity and membrane permeability.

Part 1: Chemical Structure & Ionization Centers

To understand the pKa values, we must first deconstruct the molecule into its functional ionization centers.

Compound Identity:

  • Systematic Name: 1-Amino-3-(2-fluorophenyl)propan-2-ol

  • Core Scaffold:

    
    -amino alcohol (specifically a phenylpropanolamine derivative).
    
  • Key Substituent: Ortho-fluorine atom on the phenyl ring.

Ionization Centers
Functional GroupTypeEstimated pKaCharge State (pH 7.4)Role in Solubility
Primary Amine (

)
Base9.3 ± 0.3 Cationic (

)
Dominates aqueous solubility.
Secondary Alcohol (

)
Acid~13.0 Neutral (

)
H-bond donor/acceptor; negligible ionization at physiological pH.
2-Fluoro Substituent Electronic ModifierN/ANeutralIncreases lipophilicity; minor inductive effect on amine pKa.

Part 2: pKa Analysis & Theoretical Prediction

Direct experimental pKa values for this specific fluorinated analog are sparse in open literature. However, using high-fidelity SAR principles and benchmarking against the non-fluorinated parent (1-amino-3-phenylpropan-2-ol , CAS 50411-26-2) and homologous


-amino alcohols (1-amino-2-propanol , CAS 78-96-6), we can derive a high-confidence prediction.
The Primary Amine (Basic Center)
  • Baseline: Standard primary alkyl amines (e.g., propylamine) exhibit pKa values

    
    .
    
  • 
    -Hydroxyl Effect:  The presence of a hydroxyl group on the 
    
    
    
    -carbon exerts an electron-withdrawing inductive effect (
    
    
    ), reducing the electron density on the nitrogen. This destabilizes the protonated ammonium form, lowering the pKa by approximately 1.0–1.2 log units.
    • Reference Benchmark: 1-Amino-2-propanol has a pKa of 9.5 .

  • Fluorine Ortho-Effect: The 2-fluorophenyl group is positioned at the

    
    -position relative to the hydroxyl and 
    
    
    
    -position to the amine. While fluorine is strongly electronegative, the distance attenuates its inductive pull. However, ortho-substitution can induce conformational folding.
    • Insight: Research on fluorinated phenethylamines suggests that ortho-fluorine can stabilize the ammonium proton via intramolecular electrostatic interactions (

      
      ), potentially increasing pKa slightly or protecting the proton from exchange. Conversely, the global electron withdrawal tends to decrease pKa.
      
    • Net Result: The electronic withdrawal likely dominates slightly.

    • Predicted pKa (Amine): 9.2 – 9.4

The Secondary Alcohol (Acidic Center)
  • Aliphatic alcohols typically have pKa values

    
    . However, the proximity of the ammonium group (or amine) and the electron-withdrawing phenyl ring lowers this value.
    
  • Predicted pKa (Alcohol): ~12.8 – 13.2 (Relevant only in highly basic synthesis conditions).

Ionization Microspecies Diagram

The following diagram illustrates the dominant species across the pH scale.

IonizationScheme Cation Cationic Species (+1) (pH < 9.2) Soluble in Water Neutral Neutral Species (0) (pH 9.2 - 13.0) Lipophilic / Membrane Permeable Cation->Neutral Deprotonation of NH3+ (pKa ~9.3) Anion Anionic Species (-1) (pH > 13.0) Soluble in High Base Neutral->Anion Deprotonation of OH (pKa ~13.0)

Caption: Predicted ionization pathway showing the transition from water-soluble cation to lipophilic neutral base.

Part 3: Physicochemical Implications

Solubility Profile
  • pH 1.0 – 8.0: The molecule exists predominantly as a cation. Solubility in aqueous media (water, saline, phosphate buffer) is high. This is the ideal state for formulation in liquid injectables.

  • pH 9.0 – 11.0: The molecule transitions to its neutral free base. Aqueous solubility drops precipitously, while solubility in organic solvents (DCM, Ethyl Acetate) increases. This is the optimal window for liquid-liquid extraction during purification.

LogD (Distribution Coefficient)

The lipophilicity of the fluorinated analog is higher than the parent due to the C-F bond.

  • LogP (Neutral): Estimated ~0.9 – 1.1.

  • LogD (pH 7.4): Estimated ~ -1.5 (Due to >98% ionization).

Part 4: Experimental Protocols

To validate the theoretical values, the following "Gold Standard" protocols are recommended.

Protocol A: Potentiometric Titration (The Reference Method)

This method is self-validating and provides the thermodynamic pKa.

Reagents:

  • Compound: 5–10 mg of 1-Amino-3-(2-fluorophenyl)propan-2-ol (HCl salt preferred for solubility).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Solvent: 0.15 M KCl (to maintain ionic strength) under inert

    
     atmosphere.
    

Workflow:

  • System Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01).

  • Dissolution: Dissolve the compound in 20 mL of degassed 0.15 M KCl. Ensure temperature is fixed at 25.0°C ± 0.1°C.

  • Titration: Titrate with 0.1 M KOH in increments of 0.05 mL. Wait for electrode stability (<0.1 mV drift/sec) between additions.

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or Gran plot to determine the equivalence point and half-equivalence point (where pH = pKa).

Protocol B: LC-MS/MS Ionization Profiling (For Trace Analysis)

If the compound is a metabolite available only in trace amounts, potentiometry is impossible. Use pH-dependent retention shifts.

Workflow Visualization:

ExperimentalWorkflow Start Start: Trace Compound Sample Prep Prepare Mobile Phases Buffer A (pH 2.5) to Buffer F (pH 10.5) Start->Prep Inject Inject Sample (LC-MS/MS) Column: C18 Reverse Phase Prep->Inject Detect Measure Retention Time (RT) at each pH point Inject->Detect Plot Plot RT vs pH Sigmoidal Curve Fit Detect->Plot Calc Inflection Point = pKa Plot->Calc

Caption: Chromatographic determination of pKa using retention time shifts across a pH gradient.

References

  • Vertex Pharmaceuticals / NIH . (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Retrieved from [Link]

  • Schütz, M., et al. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Chemistry - A European Journal. Retrieved from [Link]

  • PubChem . Compound Summary: 1-Amino-2-propanol (CAS 78-96-6).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • ChemBK . Physico-chemical Properties of (2R)-2-amino-3-phenylpropan-1-ol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to Solvent System Optimization for Reactions of 1-Amino-3-(2-fluorophenyl)propan-2-ol

Abstract 1-Amino-3-(2-fluorophenyl)propan-2-ol is a key structural motif in modern pharmaceuticals, valued for its role as a chiral building block. The efficiency of synthetic routes involving this intermediate is profou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Amino-3-(2-fluorophenyl)propan-2-ol is a key structural motif in modern pharmaceuticals, valued for its role as a chiral building block. The efficiency of synthetic routes involving this intermediate is profoundly influenced by the choice of solvent, which governs reaction rates, yields, selectivity, and impurity profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically screen and optimize solvent systems for reactions involving this versatile amino alcohol. We present a theoretical framework for solvent selection, followed by detailed, step-by-step protocols for a model N-acylation reaction, data interpretation, and system optimization. This guide emphasizes a first-principles approach, explaining the causality behind experimental choices to empower scientists to develop robust and efficient chemical processes.

Introduction: The Critical Role of the Solvent

In the landscape of pharmaceutical development, the selection of an appropriate solvent is a decision of paramount importance, impacting not only the reaction outcome but also process safety, environmental footprint, and economic viability. Organic solvents, on average, constitute a significant portion of the material used in drug synthesis.[1] For a polar, functionalized molecule like 1-Amino-3-(2-fluorophenyl)propan-2-ol, which contains both a nucleophilic primary amine and a secondary alcohol, the solvent's role extends beyond simple solubilization. It actively participates in the reaction mechanism through specific and non-specific interactions.

Key Solvent Interactions:

  • Solvation of Reactants: The solvent must adequately dissolve the amino alcohol and other reagents to ensure a homogeneous reaction environment.

  • Stabilization of Intermediates: Solvents can stabilize or destabilize charged intermediates and transition states, directly influencing the reaction's activation energy.

  • Reactivity Modulation: Protic solvents can form hydrogen bonds with the amine, creating a "solvent cage" that may hinder its nucleophilicity.[2][3] Conversely, polar aprotic solvents can enhance the reactivity of anionic nucleophiles.[4]

  • Stereochemical Influence: The solvent can impact the stereochemical outcome of a reaction by interacting differently with diastereomeric transition states.[2]

This guide will use a model N-acylation reaction to illustrate a systematic workflow for solvent selection and optimization, providing a robust framework applicable to a wide range of transformations.

Physicochemical Profile: 1-Amino-3-(2-fluorophenyl)propan-2-ol

Understanding the substrate is the first step in rational solvent selection.

  • Structure: The molecule possesses a polar amino alcohol backbone and a moderately nonpolar 2-fluorophenyl group.

  • Functionality:

    • Primary Amine (-NH₂): A good nucleophile and a weak base. Its reactivity is highly sensitive to hydrogen bonding.

    • Secondary Alcohol (-OH): Can act as a nucleophile or participate in hydrogen bonding. Its presence, along with the amine, allows for strong interactions with protic solvents.

    • 2-Fluorophenyl Group: The fluorine atom is electron-withdrawing, which can subtly influence the basicity of the amine. The aromatic ring provides a nonpolar region.

  • Solubility Profile (Predicted): Due to its dual polar and nonpolar characteristics, the compound is expected to have moderate to good solubility in a broad range of polar solvents, including alcohols, THF, and DMSO, but limited solubility in nonpolar hydrocarbon solvents like hexane.

Systematic Solvent Screening: A Practical Workflow

A systematic approach to solvent screening minimizes wasted effort and generates high-quality, interpretable data. The overall workflow involves an initial broad screening followed by a focused optimization.

G A Define Model Reaction (e.g., N-Acylation) B Select Diverse Solvents (Protic, Aprotic, Nonpolar) A->B Rational Selection C Execute Small-Scale Parallel Experiments B->C Standard Protocol D Analyze Results (UPLC/LC-MS for Yield & Purity) C->D Data Acquisition E Identify Top 1-2 Solvents from Screening D->E F Design Optimization Matrix (Co-solvents, Concentration) E->F Data-Driven G Conduct Focused Experiments F->G H Confirm Optimal Conditions & Validate G->H

Figure 1: General workflow for systematic solvent screening and optimization.

Protocol 1: Parallel Solvent Screening for N-Acylation

This protocol describes a parallel screen of eight common solvents for the N-acylation of 1-Amino-3-(2-fluorophenyl)propan-2-ol with acetyl chloride.

Objective: To identify the most promising solvent class (polar protic, polar aprotic, nonpolar) for maximizing reaction yield and purity.

Materials:

  • 1-Amino-3-(2-fluorophenyl)propan-2-ol

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA)

  • Solvents (Anhydrous): Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene (PhMe), Ethanol (EtOH), Isopropanol (IPA), Water.

  • 8 x 5 mL reaction vials with magnetic stir bars

  • Ice bath

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis

Procedure:

  • Preparation: In each of the 8 vials, add 1-Amino-3-(2-fluorophenyl)propan-2-ol (84.6 mg, 0.5 mmol, 1.0 equiv) and a magnetic stir bar.

  • Solvent Addition: To each vial, add 2.5 mL of a different solvent from the list above.

  • Stirring & Cooling: Place the vials in a rack on a stirrer plate and begin stirring. Cool the vials to 0 °C using an ice bath.

  • Base Addition: To each vial, add triethylamine (84 µL, 0.6 mmol, 1.2 equiv). TEA acts as a scavenger for the HCl byproduct.

  • Reagent Addition: Slowly add acetyl chloride (39 µL, 0.55 mmol, 1.1 equiv) dropwise to each vial over 2 minutes. Caution: The reaction can be exothermic.

  • Reaction: Allow the vials to stir at 0 °C for 30 minutes, then remove the ice bath and let them warm to room temperature. Continue stirring for 4 hours.

  • Sampling & Quenching: After 4 hours, take a 50 µL aliquot from each reaction mixture. Quench the aliquot in 1 mL of a prepared solution of the internal standard in mobile phase (for UPLC analysis).

  • Analysis: Analyze the quenched samples by UPLC or LC-MS to determine the percent conversion of the starting material and the relative purity of the desired N-acylated product.

Self-Validation and Controls:

  • Internal Standard: Ensures that quantitative analysis is robust against variations in injection volume.

  • Control Reaction: A vial with no acetyl chloride can be run to confirm the stability of the starting material under the basic conditions.

  • Reproducibility: The screen should be repeated to ensure the observed trends are reproducible.

Data Presentation and Mechanistic Interpretation

The quantitative results from the solvent screen should be summarized for clear comparison.

Table 1: Representative Data from the N-Acylation Solvent Screen

Solvent ClassSolventDielectric Constant (ε)Yield (%)Purity (Area %)Notes
Polar Aprotic Acetonitrile (MeCN) 37.595 98 Clean reaction, fast rate.
Dichloromethane (DCM) 9.192 97 Excellent result, easy workup.
Dimethylformamide (DMF)36.78894Some minor byproducts observed.
Tetrahydrofuran (THF)7.68596Good performance for a less polar solvent.
Polar Protic Ethanol (EtOH)24.56590Slower reaction, potential for O-acylation.
Isopropanol (IPA)19.95888Slower than EtOH.
Water80.13075Significant hydrolysis of AcCl.
Nonpolar Toluene2.4<10-Poor solubility, very slow reaction.

Interpretation of Results:

The data clearly indicates that polar aprotic solvents are superior for this transformation.

  • High Yields in MeCN and DCM: These solvents effectively dissolve the reactants and stabilize the polar transition state of the nucleophilic attack without interfering with the nucleophile.[5] The lack of acidic protons means they do not form a strong solvent cage around the amine, leaving it highly reactive.[2][4]

  • Moderate Yields in Protic Solvents: In ethanol and IPA, the solvent's hydroxyl groups form strong hydrogen bonds with the primary amine of the substrate. This "caging" effect lowers the effective nucleophilicity of the amine, reducing the reaction rate and overall yield.[3] There is also a competing risk of the solvent itself being acylated.

  • Poor Performance in Nonpolar & Aqueous Systems: Toluene's inability to dissolve the polar starting material and stabilize the transition state leads to a negligible reaction.[2] In water, the rapid hydrolysis of the electrophile (acetyl chloride) is the primary competing reaction, drastically reducing the yield.

Figure 2: Contrasting effects of aprotic vs. protic solvents on amine nucleophilicity.

Secondary Optimization: Fine-Tuning the Solvent System

Based on the initial screen, Acetonitrile (MeCN) and Dichloromethane (DCM) are the best candidates. A secondary optimization might explore co-solvents to improve solubility, modulate reactivity, or facilitate a better workup. For instance, if the product had poor solubility in MeCN upon cooling, adding a co-solvent like toluene could be beneficial for crystallization.

Protocol 2: Co-Solvent Optimization

Objective: To determine if a co-solvent can improve the process without compromising yield or purity. Here, we will evaluate MeCN/Toluene mixtures.

Materials:

  • Same as Protocol 1, with Toluene as the co-solvent.

  • 5 x 5 mL reaction vials.

Procedure:

  • Preparation: Prepare 5 vials as described in Protocol 1.

  • Solvent Addition: Add the following solvent mixtures to the vials:

    • Vial 1: 2.5 mL MeCN (100%)

    • Vial 2: 2.0 mL MeCN / 0.5 mL Toluene (80:20)

    • Vial 3: 1.25 mL MeCN / 1.25 mL Toluene (50:50)

    • Vial 4: 0.5 mL MeCN / 2.0 mL Toluene (20:80)

    • Vial 5: 2.5 mL Toluene (100%)

  • Execution: Follow steps 3-8 from Protocol 1.

  • Analysis: Compare the yield and purity across the solvent mixtures. Often, a small amount of a nonpolar co-solvent can be added without a significant drop in performance, which can be advantageous for downstream processing.

Conclusion and Best Practices

The optimization of solvent systems is a data-driven process that marries theoretical understanding with empirical experimentation. For reactions involving 1-Amino-3-(2-fluorophenyl)propan-2-ol, a polar molecule with a highly reactive amine, the choice of solvent is critical. Our model N-acylation reaction demonstrates a clear preference for polar aprotic solvents like acetonitrile, which maximize the intrinsic nucleophilicity of the amine.

Key Recommendations:

  • Start with a Diverse Screen: Always test representatives from each major solvent class (polar aprotic, polar protic, and nonpolar) to gain a broad understanding of the system.

  • Explain the "Why": Use mechanistic principles to interpret your results. Understanding why a solvent works is crucial for troubleshooting and applying the knowledge to other reactions.

  • Consider the Entire Process: The best reaction solvent may not be the best for workup or crystallization. Consider co-solvent systems that balance reaction performance with downstream processing needs.

  • Prioritize Green Chemistry: When multiple solvents give similar results, consult solvent selection guides to choose the option with the lowest environmental and safety impact.[6][7]

By following the systematic protocols and principles outlined in this guide, researchers can confidently and efficiently develop robust, optimized, and scalable synthetic procedures for this important class of pharmaceutical intermediates.

References

  • Benchchem. Technical Support Center: Solvent Effects in 1-Amino-2-butanol Reactions.
  • Sale, D., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules.
  • Przybyłek, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available from: [Link]

  • Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (2025). Wiley Online Library.
  • How are solvents chosen in organic reactions?. (2016). Chemistry Stack Exchange. Available from: [Link]

  • SOLVENTS | Green Chemistry Toolkit. ACS Green Chemistry Institute.
  • 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Available from: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps. Available from: [Link]

Sources

Application

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 1-Amino-3-(2-fluorophenyl)propan-2-ol

Introduction: Strategic Modification of a Key Chiral Building Block 1-Amino-3-(2-fluorophenyl)propan-2-ol is a chiral β-amino alcohol of significant interest in pharmaceutical development and modern organic synthesis. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Key Chiral Building Block

1-Amino-3-(2-fluorophenyl)propan-2-ol is a chiral β-amino alcohol of significant interest in pharmaceutical development and modern organic synthesis. Its structure, featuring a secondary alcohol adjacent to a chiral center, presents a key handle for synthetic manipulation. Derivatization of the hydroxyl group is a critical strategy for several applications, including:

  • Chiral Analysis: Conversion of the enantiomers into diastereomers through reaction with a chiral derivatizing agent allows for their separation and quantification using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2]

  • Protecting Group Strategy: In multi-step syntheses, the hydroxyl group may need to be temporarily masked to prevent unwanted side reactions while other parts of the molecule are being modified.[3][4] The choice of protecting group is crucial and must be orthogonal to other functional groups present.[3][5]

  • Modulation of Biological Activity: Esterification or etherification of the hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to the development of new therapeutic agents.

  • Synthetic Intermediates: The derivatized alcohol can serve as a versatile intermediate for further transformations, such as nucleophilic substitution or elimination reactions.

This guide provides detailed protocols for two common and robust methods for the derivatization of the hydroxyl group in 1-Amino-3-(2-fluorophenyl)propan-2-ol: Acylation to form an ester and Silylation to form a silyl ether. The choice between these methods will depend on the desired stability of the derivative and the subsequent reaction conditions.

Understanding the Reactivity Landscape: The Amino Alcohol Dichotomy

The presence of both a primary amine and a secondary alcohol in 1-Amino-3-(2-fluorophenyl)propan-2-ol introduces a chemoselectivity challenge. The amino group is generally more nucleophilic than the hydroxyl group.[6] Therefore, derivatization of the hydroxyl group often requires careful selection of reagents and reaction conditions to avoid or control competing reactions at the amine.

Two primary strategies can be employed:

  • Selective O-Derivatization: Utilizing conditions that favor reaction at the hydroxyl group over the amine. This can sometimes be achieved by taking advantage of steric hindrance or by using specific catalysts.

  • N-Protection Followed by O-Derivatization: The more common and often more reliable approach involves first protecting the more reactive amino group, then derivatizing the hydroxyl group, and finally, if necessary, deprotecting the amine. Common amine protecting groups include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[3][6]

The protocols detailed below will focus on direct O-derivatization under conditions that can favor this outcome, but the principles can be readily adapted to an N-protected substrate for greater control.

Protocol 1: Acylation of the Hydroxyl Group via Ester Formation

Acylation is a widely used method for derivatizing alcohols to form esters.[7][8][9] This protocol describes the use of an acid anhydride in the presence of a base catalyst.

Causality of Experimental Choices:
  • Reagent: Acetic anhydride is chosen as a representative acylating agent due to its high reactivity and the volatility of the acetic acid byproduct, which simplifies purification. Other anhydrides or acyl chlorides can be used to introduce different acyl groups.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that functions by forming a more reactive N-acylpyridinium intermediate. Pyridine is used as a mild base to neutralize the carboxylic acid byproduct and as a solvent.

  • Solvent: Dichloromethane (DCM) is an inert solvent that dissolves the starting material and reagents well.

  • Temperature: The reaction is initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Workflow: Acylation

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-Amino-3-(2-fluorophenyl)propan-2-ol in Dichloromethane (DCM) and Pyridine add_dmap Add DMAP (catalytic amount) start->add_dmap cool Cool the mixture to 0°C add_dmap->cool add_anhydride Add Acetic Anhydride dropwise cool->add_anhydride warm_rt Stir and allow to warm to room temperature add_anhydride->warm_rt monitor Monitor reaction by TLC warm_rt->monitor quench Quench with saturated aq. NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the acylation of 1-Amino-3-(2-fluorophenyl)propan-2-ol.

Step-by-Step Protocol: Acylation
  • Preparation:

    • To a solution of 1-Amino-3-(2-fluorophenyl)propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and pyridine (2.0 eq) in a round-bottom flask equipped with a magnetic stir bar, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Cool the reaction mixture to 0°C in an ice bath.

  • Reaction:

    • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired O-acetylated product.

ParameterRecommended Value
Substrate Concentration 0.2 M
Equivalents of Acetic Anhydride 1.5
Equivalents of Pyridine 2.0
Equivalents of DMAP 0.1
Reaction Temperature 0°C to Room Temperature
Typical Reaction Time 2-4 hours
Typical Yield >85% (with N-protection)

Protocol 2: Silylation of the Hydroxyl Group via Silyl Ether Formation

Silylation is a common and effective method for protecting hydroxyl groups.[10] Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved when desired.[10] Tert-butyldimethylsilyl (TBDMS) ethers are a popular choice due to their moderate steric bulk and stability.[1]

Causality of Experimental Choices:
  • Reagent: Tert-butyldimethylsilyl chloride (TBDMSCl) is a widely used silylating agent that provides a good balance of reactivity and stability of the resulting silyl ether.

  • Base: Imidazole is a common base and catalyst for silylation reactions. It activates the silylating agent and neutralizes the HCl byproduct.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving the starting materials and facilitating the reaction.

  • Temperature: The reaction is typically run at room temperature, although gentle heating may be required for sterically hindered alcohols.

Experimental Workflow: Silylation

Silylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-Amino-3-(2-fluorophenyl)propan-2-ol and Imidazole in anhydrous DMF add_tbdmscl Add TBDMSCl start->add_tbdmscl stir_rt Stir at room temperature add_tbdmscl->stir_rt monitor Monitor reaction by TLC stir_rt->monitor add_water Add water monitor->add_water extract Extract with Ethyl Acetate add_water->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the silylation of 1-Amino-3-(2-fluorophenyl)propan-2-ol.

Step-by-Step Protocol: Silylation
  • Preparation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Amino-3-(2-fluorophenyl)propan-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Reaction:

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF and imidazole hydrochloride.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired O-silylated product.

ParameterRecommended Value
Substrate Concentration 0.5 M
Equivalents of TBDMSCl 1.2
Equivalents of Imidazole 2.5
Reaction Temperature Room Temperature
Typical Reaction Time 4-12 hours
Typical Yield >90% (with N-protection)

Troubleshooting and Considerations

  • Low Yield or Incomplete Reaction:

    • Ensure all reagents and solvents are anhydrous, as moisture can consume the derivatizing agents.

    • Consider increasing the reaction time or temperature, or using a more reactive derivatizing agent.

    • For silylation, using a stronger base like triethylamine or 2,6-lutidine may be beneficial.[11]

  • Formation of N-derivatized or N,O-diderivatized byproducts:

    • This is a common issue due to the high nucleophilicity of the amine.[6]

    • To favor O-derivatization, consider using a bulkier derivatizing agent which may sterically hinder reaction at the less hindered hydroxyl group.

    • The most robust solution is to first protect the amine group (e.g., as a Boc-carbamate) before proceeding with the hydroxyl derivatization.

  • Difficult Purification:

    • The basic nature of the starting material and product can cause streaking on silica gel chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the separation.

Conclusion

The acylation and silylation of the hydroxyl group in 1-Amino-3-(2-fluorophenyl)propan-2-ol are fundamental transformations that enable a wide range of applications in synthetic and medicinal chemistry. The choice of derivatization strategy will depend on the specific requirements of the subsequent synthetic steps, with careful consideration of chemoselectivity and the need for protecting group strategies. The protocols provided herein offer reliable and adaptable methods for achieving these important modifications.

References

  • A Convenient Method for the Selective Esterification of Amino-Alcohols. Synthetic Communications. [Link]

  • How can we protect an amino group leaving an alcohol group free? - ResearchGate. [Link]

  • 11.3 Protecting groups - Organic Chemistry II - Fiveable. [Link]

  • Techniques for silylation - ResearchGate. [Link]

  • Amino alcohol esters - US2305083A - Google P
  • General Silylation Procedures - Gelest Technical Library. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Protecting Groups in Peptide Synthesis | Springer Nature Experiments. [Link]

  • Derivatization - Chemistry LibreTexts. [Link]

  • Silylation - Wikipedia. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. [Link]

  • Simultaneous esterification of carboxyl and hydroxyl groups with alcohols and heptafluorobutyric anhydride for analysis by gas chromatography | Analytical Chemistry - ACS Publications. [Link]

  • Silylation of alcohols and phenols catalyzed by N,N - ResearchGate. [Link]

  • Amino Acid-Protecting Groups. [Link]

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC. [Link]

  • Why Use GC Derivatization Reagents - Chrom Tech, Inc. [Link]

  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS - UM Students' Repository. [Link]

  • Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal. [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed. [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF - ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • GC Derivatization. [Link]

  • Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Yield Optimization of 1-Amino-3-(2-fluorophenyl)propan-2-ol

-Amino Alcohol Synthesis Executive Summary & Core Chemistry The synthesis of 1-Amino-3-(2-fluorophenyl)propan-2-ol typically proceeds via the aminolysis of 2-(2-fluorobenzyl)oxirane . While theoretically simple, this rea...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohol Synthesis

Executive Summary & Core Chemistry

The synthesis of 1-Amino-3-(2-fluorophenyl)propan-2-ol typically proceeds via the aminolysis of 2-(2-fluorobenzyl)oxirane . While theoretically simple, this reaction is plagued by three "yield killers" in practical application:

  • Polyalkylation: The product (primary amine) is more nucleophilic than ammonia, leading to secondary/tertiary amine dimers (impurities).

  • Regioselectivity: Competition between attack at the terminal carbon (

    
    ) vs. the internal carbon (
    
    
    
    ).
  • Hydrophilicity: The product is highly polar, leading to massive losses during aqueous workup.

This guide moves beyond standard textbook protocols, integrating acid-mediated acceleration and specific isolation techniques to maximize recovery.

Reaction Engineering: The Optimized Protocol

The "Ammonia Overdose" Principle

To statistically suppress dimer formation, the molar ratio of


 to epoxide is the single most critical variable. Standard 1:1 or 1:3 ratios will result in <60% yield.

Recommended Stoichiometry:

  • Epoxide: 1.0 equivalent

  • Ammonia: 10.0 – 20.0 equivalents (High concentration aqueous or methanolic)

Catalytic Enhancement (The "Secret Weapon")

Standard thermal aminolysis is slow. Adding a Brønsted or Lewis acid activates the epoxide oxygen, increasing susceptibility to nucleophilic attack and improving regioselectivity toward the terminal carbon.

Protocol A: MsOH-Mediated Aminolysis (Recommended for Purity) Based on research by Kishi et al. regarding monosubstituted oxiranes.

ComponentEquiv.Role
2-(2-fluorobenzyl)oxirane 1.0Precursor
Methanesulfonic Acid (MsOH) 0.1 - 1.0Activator: Protonates epoxide, accelerating ring opening.
Ammonia (

)
15.0Nucleophile: Use 7N

in MeOH or 28% aq.

.
Solvent EthanolCo-solvent to ensure homogeneity.

Step-by-Step Workflow:

  • Dissolve epoxide in Ethanol (5-10 volumes).

  • Add MsOH (0.1 eq) at

    
    . Note: Higher acid loads accelerate rate but require careful neutralization later.
    
  • Add Ammonia solution slowly.

  • Seal vessel and heat to 40–50°C for 4–6 hours. (Monitor via TLC/HPLC).

  • Critical: The presence of MsOH suppresses the nucleophilicity of the product amine (by protonating it as it forms), preventing it from reacting with remaining epoxide.

Visualization: Reaction Pathway & Competition

The following diagram illustrates the competitive pathways. Your goal is to maximize Path A and eliminate Path B.

ReactionPathway Epoxide 2-(2-fluorobenzyl)oxirane Complex Activated Complex (Epoxide + MsOH) Epoxide->Complex Activation (MsOH) Ammonia NH3 (Excess) Target TARGET PRODUCT 1-Amino-3-(2-fluorophenyl)propan-2-ol (Primary Amine) Ammonia->Target Attack Complex->Target Path A: + NH3 (Fast with Catalyst) Dimer IMPURITY (Dimer) Secondary Amine Target->Dimer Path B: + Epoxide (Slowed by Excess NH3)

Caption: Path A is favored by high NH3 concentration and Acid Catalysis. Path B is the primary yield loss mechanism.

Isolation & Purification (The Yield Trap)

The fluorinated phenyl group adds some lipophilicity, but the amino-diol motif makes the molecule water-soluble. Standard ether extraction often fails.

Troubleshooting Extraction
MethodSuitabilityProcedure
Diethyl Ether Extraction Poor Product remains in aqueous phase. Yield loss >40%.
DCM / Isopropanol (3:1) Good The addition of IPA increases polarity of the organic phase, pulling the product out of water.
Salting Out (NaCl) Critical Saturate the aqueous phase with NaCl before extraction. This "pushes" the organic amine out.
Resin Capture 🏆 Best Use a cation exchange resin (e.g., Dowex 50W).
Workup Decision Tree

WorkupTree Crude Crude Reaction Mixture (Solvent + NH3 + Product) Evap Evaporate Volatiles (Remove EtOH/NH3) Crude->Evap Residue Aqueous Residue Evap->Residue Check Check pH Residue->Check Basic pH > 12 Check->Basic If no acid used Acidic pH < 9 Check->Acidic If MsOH used Extract Extraction: Use DCM:IPA (3:1) + Sat. NaCl Basic->Extract Standard Route Acidic->Basic Basify w/ NaOH Resin Cation Exchange Resin (Bind Amine -> Wash -> Elute w/ NH3/MeOH) Acidic->Resin Preferred for High Purity

Caption: Selection of workup method based on reaction pH and purity requirements.

Troubleshooting FAQ

Q1: My reaction conversion stalls at 70%. Adding more ammonia doesn't help.

  • Diagnosis: The reaction temperature might be too low, or the epoxide is degrading.

  • Solution: Introduce a Lewis Acid catalyst such as Yttrium(III) Chloride (

    
    )  (1-5 mol%) or Calcium Triflate . These coordinate to the epoxide oxygen, significantly lowering the activation energy. 
    
    
    
    has been shown to drive epoxide aminolysis to completion at room temperature in some cases [3].[1]

Q2: I see a large "dimer" spot on TLC (


 higher than product). 
  • Diagnosis: Polyalkylation. The product amine reacted with a second epoxide molecule.

  • Solution: You are likely running the reaction too concentrated. Dilute the reaction mixture with Ethanol. Ensure the Ammonia:Epoxide ratio is at least 15:1 .

Q3: The product is an oil that won't crystallize.

  • Diagnosis: Common for fluoro-amino alcohols due to low melting points and impurities.

  • Solution: Do not attempt to crystallize the free base. Convert it to the Hydrochloride (HCl) or Oxalate salt .

    • Protocol: Dissolve oil in minimal dry Ethanol. Add 1.1 eq of HCl in Dioxane/Ether. Cool to -20°C. The salt usually precipitates as a white solid, which also purifies the compound.

Q4: Regioselectivity is poor (getting the isomer with


 on the internal carbon). 
  • Diagnosis: Electronic effect of the Fluorine atom on the benzyl ring might be destabilizing the transition state.

  • Solution: Switch to Titanium(IV) isopropoxide (

    
    ) assisted opening. The bulky metal center enforces steric control, heavily favoring attack at the terminal (less hindered) carbon.
    

References

  • Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia. Green Chemistry. (Demonstrates catalyst-free capabilities in high-strain systems).

  • Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes. National Institutes of Health (PMC). (The core protocol for MsOH mediated yield improvement).

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides. MDPI Molecules. (Use of Yttrium salts for room temperature conversion).[1]

  • Assessing the Potential for the Reactions of Epoxides with Amines. Oberlin College. (Kinetics of water-catalyzed aminolysis).

Sources

Optimization

Purification strategies for removing impurities from 1-Amino-3-(2-fluorophenyl)propan-2-ol

Technical Support Center: Purification of 1-Amino-3-(2-fluorophenyl)propan-2-ol Welcome to the technical support center for the purification of 1-Amino-3-(2-fluorophenyl)propan-2-ol. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Amino-3-(2-fluorophenyl)propan-2-ol

Welcome to the technical support center for the purification of 1-Amino-3-(2-fluorophenyl)propan-2-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for overcoming common purification challenges. The strategies outlined below are based on established chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses high-level questions regarding the properties of 1-Amino-3-(2-fluorophenyl)propan-2-ol and the common impurities encountered during its synthesis.

Q1: What are the key structural features of 1-Amino-3-(2-fluorophenyl)propan-2-ol that influence its purification?

A1: The molecule possesses several key features: a primary amine (a basic and nucleophilic center), a secondary alcohol (a polar, hydrogen-bonding group), a fluorophenyl group (providing aromatic character and lipophilicity), and two chiral centers. The presence of both a basic amine and a polar alcohol group means the compound can exhibit amphiphilic behavior, complicating purification by standard chromatographic methods. The basicity of the amine (pKa typically ~9-10) makes it prone to strong interactions with acidic stationary phases like silica gel.

Q2: What are the most common impurities I should expect from a typical synthesis?

A2: The most common synthetic route involves the ring-opening of 2-(2-fluorobenzyl)oxirane with an amine source. Based on this, likely impurities include:

  • Starting Materials: Unreacted 2-(2-fluorobenzyl)oxirane.

  • Regioisomers: 2-Amino-3-(2-fluorophenyl)propan-1-ol, arising from the amine attacking the alternative carbon of the epoxide. The formation of this isomer is often dependent on the reaction conditions (e.g., acid or base catalysis).[1][2][3]

  • Diastereomers: The molecule has two chiral centers, leading to the formation of diastereomeric pairs ((2R,3S)/(2S,3R) and (2R,3R)/(2S,3S)). These will have different physical properties and may be separable by chromatography or crystallization.

  • Over-alkylation Products: The primary amine product can react with another molecule of the epoxide, leading to secondary amine impurities.[1]

  • Residual Solvents & Reagents: Solvents from the reaction and workup, as well as any catalysts or reagents used.

Q3: What analytical techniques are recommended for assessing the purity of my crude product?

A3: A multi-technique approach is best:

  • Thin-Layer Chromatography (TLC): Excellent for a quick assessment of the number of components. Use a mobile phase similar to what you plan for column chromatography. To mitigate streaking due to the basic amine, add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[4][5]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an additive like trifluoroacetic acid (TFA) or formic acid, is a good starting point. Chiral HPLC is necessary to determine the diastereomeric and enantiomeric purity.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying impurities if their structures are known.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the masses of unknown impurities.

Part 2: Troubleshooting Guide - Purification by Crystallization

Crystallization can be a highly effective and scalable purification method, particularly for removing minor impurities and isolating a single diastereomer.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated too quickly or at a temperature above the compound's melting point in that solvent.

  • Causality: The freebase form of many amino alcohols can be low-melting oils or amorphous solids. Converting the amine to a salt (e.g., hydrochloride, oxalate, or tartrate) dramatically increases the melting point and crystallinity by introducing strong ionic interactions.

  • Troubleshooting Steps:

    • Form a Salt: Dissolve the crude oil in a suitable solvent like isopropanol (IPA), ethanol, or ethyl acetate. Add a stoichiometric amount of an acid (e.g., HCl in ether, oxalic acid in ethanol). The salt will often precipitate directly or upon cooling.

    • Reduce Cooling Rate: If the salt is oiling out, re-heat the solution until it is homogeneous and then allow it to cool very slowly (e.g., in a warm water bath or a dewar).

    • Use a Co-solvent: Adding an anti-solvent (a solvent in which the compound is less soluble) can induce crystallization.[9][10] Add the anti-solvent dropwise to the warm, dissolved solution until it just becomes cloudy, then add a few drops of the primary solvent to clarify and cool slowly.

Q5: My crystallization yield is very low. How can I improve it?

A5: Low yield is typically due to high solubility of the compound in the mother liquor.

  • Troubleshooting Steps:

    • Optimize Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents and co-solvent systems. For amino alcohol salts, alcohols (methanol, ethanol, IPA) or alcohol/ester mixtures are good starting points.[11]

    • Concentrate the Mother Liquor: After filtering the first crop of crystals, concentrate the remaining solution and cool it again to obtain a second crop. Be aware that the second crop may be less pure.

    • pH Adjustment: For neutralizing crystallization, precisely adjusting the pH to the isoelectric point of the amino alcohol can minimize its solubility in aqueous or semi-aqueous solutions.[9][12]

Workflow for Crystallization Optimization

The following diagram illustrates a decision-making process for optimizing the crystallization of 1-Amino-3-(2-fluorophenyl)propan-2-ol.

G start Crude Product (Oil or Amorphous Solid) salt_formation Form a Salt? (e.g., HCl, Oxalate) start->salt_formation dissolve Dissolve in Minimal Hot Solvent (e.g., IPA, EtOH) salt_formation->dissolve Yes cool Slow Cooling dissolve->cool oiling_out Compound Oils Out cool->oiling_out No Crystals success Filter & Dry Crystals (>98% Purity) cool->success Crystals Form reheat Re-heat, Add More Solvent, Cool Slower oiling_out->reheat low_yield Yield is Low success->low_yield change_solvent Change Solvent/ Co-solvent System low_yield->change_solvent mother_liquor Concentrate Mother Liquor for 2nd Crop low_yield->mother_liquor change_solvent->dissolve reheat->cool G start Crude Mixture tlc_screen TLC Screening (Silica + 1% TEA) start->tlc_screen streaking Streaking/ Tailing? tlc_screen->streaking good_sep Good Separation? (ΔRf > 0.1) streaking->good_sep No change_phase Switch to Amine-Silica or Reversed-Phase streaking->change_phase Yes flash_col Perform Flash Column Chromatography good_sep->flash_col Yes optimize_mp Optimize Mobile Phase (e.g., Hex/EtOAc vs DCM/MeOH) good_sep->optimize_mp No end Pure Compound flash_col->end optimize_mp->tlc_screen

Sources

Troubleshooting

Minimizing side reactions during the oxidation of 1-Amino-3-(2-fluorophenyl)propan-2-ol

Technical Support Center: Oxidation of 1-Amino-3-(2-fluorophenyl)propan-2-ol Current Status: Active Ticket ID: OX-F-AM-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of 1-Amino-3-(2-fluorophenyl)propan-2-ol

Current Status: Active Ticket ID: OX-F-AM-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Danger Zone" of Amino-Ketones

You are attempting to oxidize 1-Amino-3-(2-fluorophenyl)propan-2-ol to its corresponding ketone. This transformation is deceptively simple but fraught with failure points.

The core challenge is not the oxidation of the secondary alcohol; it is the incompatibility of the product . The resulting molecule is an


-amino ketone.[1][2] As a free base, this molecule is inherently unstable and will self-destruct via intermolecular condensation to form pyrazines (the Gutknecht Pyrazine Synthesis pathway).

This guide prioritizes chemoselectivity (oxidizing the alcohol without touching the amine) and product stability (preventing the ketone from reacting with the amine).

Module 1: Critical Triage (Start Here)

Before proceeding, you must classify your synthetic strategy. The presence of the free primary amine (


) dictates your protocol.[1]
Scenario Risk Level Recommended Protocol
A: Amine is Protected (Boc, Cbz, Fmoc)🟢 LowStandard TEMPO/Bleach (Anelli) or Swern .[1] The nitrogen is non-nucleophilic.
B: Amine is Free (Unprotected)🔴 HighJones Oxidation (Acidic Protection) or IBX (Chemoselective).[1] Do NOT use Swern.

Module 2: Troubleshooting Unprotected Substrates

If you cannot protect the amine (due to atom-economy or step-count constraints), you are operating in Scenario B.

Q1: My reaction mixture turned dark/tarry, and I lost the product. What happened?

Diagnosis: You likely generated the free base of the


-amino ketone in a non-acidic environment.
The Mechanism of Failure: 
  • The alcohol oxidizes to the ketone.[3][4][5][6][7][8]

  • The primary amine of Molecule A attacks the ketone of Molecule B (Schiff base formation).

  • This dimer cyclizes and oxidizes to form a 2,5-disubstituted pyrazine .[1][9]

  • This process is irreversible and creates dark, insoluble tars.

The Solution: The "Acid Fortress" Strategy (Jones Oxidation) By running the reaction in sulfuric acid (Jones Reagent), you protonate the amine (


). The ammonium species is:
  • Non-nucleophilic: Cannot attack the ketone.

  • Oxidation Resistant: Cannot be oxidized to the nitro/nitroso species.

Protocol (Jones for Amino Alcohols):

  • Dissolve substrate in Acetone.

  • Cool to

    
     (Critical to prevent C-C cleavage).[1]
    
  • Add Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ) dropwise until an orange color persists.[1]
  • Quench: Isopropanol.

  • Workup (CRITICAL): Do NOT neutralize to pH > 7. Isolate the product as the Hydrochloride Salt .

Q2: Can I use TEMPO on the free amine?

Diagnosis: Risky. While TEMPO is excellent for alcohols, it can couple with primary amines or lead to over-oxidation in the presence of strong co-oxidants (like hypochlorite) if the pH isn't strictly controlled. Better Alternative: IBX (2-Iodoxybenzoic acid) .[1] IBX is highly chemoselective for alcohols in the presence of amines because it coordinates the oxygen atom.

  • Conditions: IBX (1.1 equiv) in DMSO or EtOAc at reflux.

  • Note: IBX is explosive-sensitive; use stabilized formulations (SIBX) for scale-up.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the "Survival Path" (Acidic/Protected) versus the "Failure Path" (Dimerization).

G Start Substrate: 1-Amino-3-(2-fluorophenyl)propan-2-ol FreeBase Intermediate: Free Amino Ketone Start->FreeBase Oxidation (Neutral pH) Protonated Protected State: Ammonium Salt (-NH3+) OR N-Boc Start->Protonated Acid (H2SO4) or Protection (Boc2O) Imine Dimerization (Schiff Base) FreeBase->Imine Self-Condensation Pyrazine FAILURE: Pyrazine Derivative (Dark Tar) Imine->Pyrazine Oxidation/Aromatization KetoneSalt Target Product: Amino Ketone Salt (Stable Solid) Protonated->KetoneSalt Jones Ox. or TEMPO (if Boc)

Caption: Figure 1. The divergence between successful isolation (Green Path) and pyrazine formation (Red Path) depends entirely on amine availability.

Module 4: The Fluorine Factor & Stability

Q3: Does the 2-fluorophenyl group affect the reaction?

Answer: Yes, but subtly.

  • Electronic Effect: The fluorine atom at the ortho position is electron-withdrawing (Inductive effect,

    
    ).[1] This makes the benzylic position slightly less electron-rich, but your oxidation is at the homobenzylic position (beta to the ring).
    
  • Acidity: The

    
     effect of the fluorine, combined with the ketone carbonyl, increases the acidity of the 
    
    
    
    -protons (the
    
    
    between the ring and the ketone).
    • Risk:[1][10][11] If you use strong base during workup, you risk racemization (if chiral) or enolization leading to elimination.

  • Metabolic Stability: In the final drug context, this fluorine blocks metabolic hydroxylation at the phenyl ring, but for synthesis, it is chemically robust.

Module 5: Recommended Protocols

Protocol A: The "Gold Standard" (Protection First)

Best for: High value material, need for purity.

  • Protection: React substrate with

    
     / 
    
    
    
    in Dioxane/Water.[1]
  • Oxidation (Anelli):

    • Dissolve N-Boc alcohol in

      
      .
      
    • Add catalytic TEMPO (0.01 equiv) and KBr (0.1 equiv).

    • Add NaOCl (Bleach) buffered to pH 9.5 dropwise at

      
      .
      
    • Monitor: Color changes from orange to yellow.[1]

  • Deprotection: Treat with

    
     in Dioxane.
    
  • Isolation: Filter the precipitated Amino Ketone Hydrochloride .

Protocol B: The "Direct Route" (Jones Oxidation)

Best for: Speed, scale-up of simple substrates.

  • Setup: 10 mmol Substrate in 50 mL Acetone.

  • Acidification: Ensure solution is acidic (add dilute

    
     if needed).
    
  • Oxidation: Add Jones Reagent dropwise at

    
     until orange persists for 10 min.
    
  • Quench: Add

    
     (turns green/blue).[1]
    
  • Workup:

    • Dilute with water.[1]

    • Extract non-amine byproducts with Ether (Discard organic).[1]

    • Carefully basify aqueous layer to pH 9 with

      
      while extracting immediately into 
      
      
      
      .[1]
    • Immediately add

      
       in ether to the organic layer to crash out the salt.
      
    • Warning: Do not let the free base sit in the organic layer.

References

  • Mechanism of Jones Oxidation

    • Title: Jones Oxidation - Chemistry Steps & Mechanism.[1][7]

    • Source: Chemistry Steps.[1][6][7][8][11][12]

    • URL:[Link]

  • Pyrazine Formation (Side Reaction)

    • Title: Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes/ketones.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

  • Chemoselective Oxidation (AZADO/TEMPO)

    • Title: Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds.[13][14]

    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Stability of Alpha-Fluoro Ketones

    • Title: On the inherent instability of alpha-amino alpha'-fluoro ketones.[1][15]

    • Source: Organic Letters (ACS).[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Chiral Resolution of 1-Amino-3-(2-fluorophenyl)propan-2-ol

Executive Summary & Strategy Welcome to the technical support hub for the chiral resolution of 1-Amino-3-(2-fluorophenyl)propan-2-ol . This molecule presents a classic "beta-amino alcohol" challenge with a twist.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategy

Welcome to the technical support hub for the chiral resolution of 1-Amino-3-(2-fluorophenyl)propan-2-ol .

This molecule presents a classic "beta-amino alcohol" challenge with a twist. While the primary amine (-NH₂) and secondary alcohol (-OH) create strong hydrogen bonding capabilities, the 2-fluorophenyl group introduces specific electronic and steric factors. The fluorine atom acts as an electron-withdrawing group (EWG), reducing the electron density of the aromatic ring compared to a standard phenyl analog. This alters the


 interaction potential with chiral stationary phases (CSPs).

Core Challenge: The primary amine is highly basic and will interact strongly with residual silanols on the silica support, leading to severe peak tailing unless specific mobile phase modifiers are used.

Recommended Starting System:

  • Mode: Normal Phase (NP)

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA)[1]

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA)

Method Development Protocol

Do not rely on trial-and-error. Follow this logic-driven screening process to ensure separation efficiency and reproducibility.

Phase A: Column Selection

The 2-fluoro substitution creates a dipole that often resolves better on Amylose-based selectors than Cellulose-based ones, due to the helical cavity shape accommodating the "ortho" substituent.

PriorityColumn ChemistryCommercial EquivalentWhy?
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK IA / AD-HBest general selectivity for

-amino alcohols; the electron-rich selector interacts with the electron-poor fluorophenyl ring.
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALPAK IB / OD-HClassic alternative if Amylose fails.
3 (Tertiary) Cellulose tris(3,5-dichlorophenylcarbamate)CHIRALPAK IC Uses "Chlorine-Chlorine" interactions; useful if the fluorine dipole causes co-elution on standard phases.
Phase B: Mobile Phase Optimization

The choice of basic modifier is non-negotiable for this molecule.

  • Base Solvent: n-Hexane (or n-Heptane).

  • Co-Solvent: Ethanol (EtOH) provides sharper peaks than Isopropanol (IPA) for primary amines due to better solvation of the amine head group.

  • Additive: Diethylamine (DEA) is the gold standard.

Standard Screening Gradient (Normal Phase):

  • Flow: 1.0 mL/min

  • Temp: 25°C

  • Mobile Phase: n-Hexane / EtOH / DEA (90:10:0.1 v/v/v)

  • Detection: UV @ 254 nm (Phenyl ring) and 210 nm (Amine backbone).

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users working with fluorinated amino alcohols.

Q1: My peaks are tailing significantly (As > 1.5). Is the column dead? A: Likely not. The tailing is caused by the primary amine (-NH₂) interacting with the silica support's acidic silanols.

  • Immediate Fix: Increase the basic additive (DEA) concentration from 0.1% to 0.2% or 0.3% .

  • Secondary Check: Ensure you are NOT using TFA (Trifluoroacetic acid). Acidic additives protonate the amine (

    
    ), making it repel from the basic chiral selector and stick to the silica, destroying resolution.
    

Q2: I see two peaks, but they are not fully resolved (Rs < 1.5). A: The 2-fluoro group might be sterically clashing with the selector in the current solvent.

  • Action: Switch the alcohol modifier. If using Ethanol, switch to 2-Propanol (IPA) . IPA is bulkier and lowers the mobile phase strength, often increasing retention and resolution (

    
    ).
    
  • Temperature Tuning: Lower the temperature to 15°C . Enantioseparation is enthalpy-driven; lower temperatures generally increase the separation factor (

    
    ).
    

Q3: The sample is not dissolving in the Hexane/EtOH mobile phase. A: Fluorinated compounds can be lipophilic, but the amino-alcohol core is polar.

  • Action: Switch to Polar Organic Mode (POM) .

  • Recipe: 100% Acetonitrile (ACN) / Methanol (MeOH) / DEA (95:5:0.1).

  • Note: Only use Immobilized columns (IA, IB, IC) for POM. Coated columns (AD-H, OD-H) can be stripped by 100% ACN/MeOH mixtures if not carefully managed.

Visual Workflows
Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting column and mobile phase based on resolution (Rs) and peak shape outcomes.

MethodDev Start Start: 1-Amino-3-(2-fluorophenyl)propan-2-ol Screen1 Screen 1: CHIRALPAK IA Hex/EtOH/DEA (90:10:0.1) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Success: Validate Method CheckRs->Success Rs > 1.5 & As < 1.2 Tailing Issue: Tailing (As > 1.3) CheckRs->Tailing Bad Peak Shape NoRes Issue: No Separation (Rs < 0.5) CheckRs->NoRes Co-elution Partial Issue: Partial Sep (0.8 < Rs < 1.5) CheckRs->Partial Shoulders FixTailing Action: Increase DEA to 0.2% or Switch to EDA Tailing->FixTailing SwitchCol Action: Switch to CHIRALPAK IC (Chlorinated Selector) NoRes->SwitchCol Optimize Action: Switch Alcohol to IPA or Lower Temp to 15°C Partial->Optimize FixTailing->Screen1 Retest Optimize->Success

Figure 2: The "Tailing Amine" Troubleshooting Logic

Caption: Root cause analysis for peak tailing specific to primary amines on polysaccharide columns.

TailingFix Problem Problem: Peak Tailing Check1 1. Check Additive Problem->Check1 Check2 2. Check Solubility Problem->Check2 Check3 3. Check Column History Problem->Check3 Sol1 Use 0.1% DEA or TEA. Avoid TFA. Check1->Sol1 Sol2 Sample precipitating? Dilute sample in Mobile Phase. Check2->Sol2 Sol3 Regenerate Column. Flush with DMF (Immobilized only). Check3->Sol3

Critical Data: Mobile Phase Additives

For primary amines like your target molecule, the additive is the most critical variable.

AdditiveRoleConcentrationRecommended?
Diethylamine (DEA) Blocks silanols; ensures amine stays unprotonated.0.1% - 0.5%Highly Recommended
Ethylenediamine (EDA) Bidentate blocker; stronger silanol suppression.0.1%Use if DEA fails
Trifluoroacetic Acid (TFA) Acidic modifier.[2]0.1%FORBIDDEN (Will cause salt formation/tailing)
Ethanolamine Structurally similar to analyte; competes for sites.0.1%Alternative
References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Accessed 2026).[3][4] [Link]

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Troubleshooting Guide: Peak Tailing. [Link]

  • Chromatography Online. LC Troubleshooting Essentials: Common Problems and Solutions. [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Stability of 1-Amino-3-(2-fluorophenyl)propan-2-ol

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and preventative protocols for researchers and drug development professionals working with 1-Amino-3-(2-fluorophenyl)propan-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and preventative protocols for researchers and drug development professionals working with 1-Amino-3-(2-fluorophenyl)propan-2-ol who are encountering challenges with stereochemical stability, specifically racemization during heating. Our goal is to equip you with the foundational knowledge and practical methodologies to preserve the enantiomeric purity of your material.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of enantiomeric excess (ee%) in our sample of 1-Amino-3-(2-fluorophenyl)propan-2-ol after heating it in solution. What is the likely cause?

This is a common issue with 1,2-amino alcohols. The loss of enantiomeric excess is due to racemization, a process where one enantiomer converts into its mirror image, ultimately leading to an equal mixture (a racemate) with 0% ee. For your specific compound, the most probable mechanism, especially in the presence of acid or base, involves the formation of a transient, achiral intermediate or a rapidly equilibrating chiral intermediate. The primary pathway is often through the formation of a protonated aziridinium ion. The proximity of the amino group to the hydroxyl group facilitates an intramolecular nucleophilic attack, creating a strained three-membered ring. This ring can then be opened by a nucleophile (like a water or solvent molecule) at either of the two carbon atoms, leading to a mixture of both enantiomers.

Q2: What is an aziridinium ion, and how does it facilitate racemization in my compound?

An aziridinium ion is a positively charged, three-membered ring containing a nitrogen atom. In your molecule, under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). The adjacent nitrogen atom's lone pair of electrons can then attack the carbon bearing the -OH2+ group, displacing water and forming the aziridinium ring.

This intermediate is often planar or rapidly inverting, and subsequent nucleophilic attack can occur at either of the two ring carbons. Attack at the original stereocenter leads back to the starting enantiomer, but an attack at the other carbon results in the formation of the opposite enantiomer. Because this process is reversible and rapid under heating, it leads to the equilibration of both enantiomers and thus, racemization.

Q3: Besides the aziridinium ion pathway, are there other potential racemization mechanisms?

Yes, although the aziridinium ion is a primary suspect, other mechanisms can contribute, especially under specific conditions:

  • Oxidation-Reduction: If trace metals or oxidizing agents are present, the secondary alcohol could be reversibly oxidized to a ketone. The ketone intermediate is achiral at that carbon. Subsequent reduction can occur from either face, leading to a racemic mixture of the alcohol.

  • Retro-Aldol/Henry Reaction: If the molecule is a product of an aldol or nitro-aldol (Henry) reaction, exposure to strong base and heat can cause a retro-reaction, breaking the C-C bond and destroying the stereocenter. A subsequent re-formation of the bond can occur without stereocontrol.

Q4: How do factors like pH, solvent, and temperature influence the rate of racemization?

These factors are critically important and represent your primary levers for control.

  • pH: Racemization of amino alcohols is often catalyzed by both acid and base.[1] At very low pH, the hydroxyl group is protonated, facilitating the aziridinium ion mechanism. At high pH, the amino group is deprotonated and more nucleophilic, which can also promote intramolecular cyclization or other base-catalyzed mechanisms.[2][3] Often, the greatest stability is found near a neutral pH or the molecule's isoelectric point.

  • Solvent: The choice of solvent has a profound impact on stereochemical stability.[4][5] Polar protic solvents (like water, methanol, ethanol) can stabilize charged intermediates and transition states, such as the aziridinium ion, thereby accelerating racemization.[6] Non-polar, aprotic solvents (like toluene, hexane, or THF) are generally preferred as they do not effectively solvate charged species and can significantly slow down these racemization pathways.[7]

  • Temperature: The rate of most chemical reactions, including racemization, increases with temperature.[8] Heat provides the necessary activation energy for the formation of intermediates like the aziridinium ion. Therefore, using the minimum temperature required for your process is a crucial preventative measure.

Troubleshooting Guide: Loss of Enantiomeric Purity

SYMPTOM: Chiral analysis (e.g., by HPLC or SFC) of your 1-Amino-3-(2-fluorophenyl)propan-2-ol shows a decrease in enantiomeric excess (ee%) after a heating step.

Follow this diagnostic workflow to identify and remedy the cause.

Caption: Diagnostic workflow for troubleshooting racemization.

Troubleshooting Data Summary
ParameterHigh Racemization RiskLow Racemization RiskRecommended Action
pH < 4 or > 96 - 8Buffer the solution or adjust to near-neutral pH before heating.
Solvent Polar Protic (Methanol, Water)Non-Polar Aprotic (Toluene, THF)Exchange the solvent to a non-polar, aprotic alternative.[6]
Temperature High (>80 °C)Low (<60 °C)Optimize the process to use the lowest effective temperature.
Heating Time Prolonged (> 12h)Minimized (< 4h)Reduce the heating duration as much as possible.
Additives Strong Acids/BasesNeutral Salts, BuffersNeutralize any acidic or basic reagents before heating if possible.

Preventative Protocols & Methodologies

If the troubleshooting steps are insufficient, the most robust solution is to temporarily protect the amine functionality. This completely prevents the formation of the aziridinium ion intermediate.

Protocol 1: N-Protection Using Boc Anhydride

The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under many reaction conditions but can be easily removed with mild acid.[][10] This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis for preserving stereochemical integrity.[11]

Caption: N-Protection workflow to prevent racemization.

Methodology:

  • Protection Step:

    • Dissolve 1.0 equivalent of 1-Amino-3-(2-fluorophenyl)propan-2-ol in a suitable aprotic solvent (e.g., Dichloromethane or THF).

    • Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O), either neat or as a solution in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

    • Work up the reaction by washing with dilute aqueous acid (e.g., 1M HCl), then saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.

  • Perform Your Heat-Sensitive Reaction:

    • With the nitrogen atom now protected as a carbamate, it is no longer nucleophilic and cannot participate in the aziridinium ion formation. Proceed with your required heating step using the N-Boc protected intermediate. The stereocenter at the alcohol will now be significantly more stable.

  • Deprotection Step:

    • After your reaction is complete and the product is isolated, dissolve the N-Boc protected molecule in a suitable solvent like Dichloromethane.

    • Add an excess of a strong acid. A 20-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane is common and highly effective. Alternatively, a solution of HCl in dioxane or diethyl ether can be used.

    • Stir at room temperature for 1-2 hours, monitoring by TLC/LCMS for the removal of the Boc group.

    • Once complete, carefully concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid. The final product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be neutralized or used as is.

By implementing this protection strategy, you fundamentally block the primary racemization pathway, ensuring the stereochemical integrity of your valuable material throughout your synthetic sequence.

References

  • Filo. (2025, August 21). Explain the stereochemical aspects and the effects of solvent in a chemical reaction.
  • Royal Society of Chemistry. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment.
  • Quaternary Geochronology. (2011).
  • PubMed. (2019, June 4). Diverse Role of Solvents in Controlling Supramolecular Chirality.
  • Northern Arizona University. (2011, April 15).
  • Benchchem. (2025). Technical Support Center: Solvent Effects on Stereochemical Outcomes.
  • Wiley Online Library. (n.d.).
  • PMC. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols.
  • Google Patents. (n.d.). US4990666A - Racemization of optically active amino alcohols.
  • MedChemExpress. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups | Chemical Reviews.
  • Benchchem. (2025). How to avoid racemization during 5-Aminoadamantan-2-ol synthesis.
  • MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Iris Biotech. (n.d.).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • ACS Publications. (2024, January 18).
  • PMC. (n.d.). Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions.
  • Bentham Open. (2008, October 16). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.
  • Royal Society of Chemistry. (n.d.). Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions.
  • PMC. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
  • Wikipedia. (n.d.).
  • PMC. (n.d.). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties.
  • Apeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ACS Publications. (n.d.). Kinetics of racemization of amino acids as a function of pH.

Sources

Optimization

Optimizing reaction temperature for fluorinated amino alcohol synthesis

Topic: Optimizing Reaction Temperature for Fluorinated Amino Alcohol Synthesis Role: Senior Application Scientist Audience: Researchers in Medicinal Chemistry and Process Development Technical Support Center: Fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Fluorinated Amino Alcohol Synthesis Role: Senior Application Scientist Audience: Researchers in Medicinal Chemistry and Process Development

Technical Support Center: Fluorinated Amino Alcohol Synthesis

Mission Statement: Welcome to the technical core. You are likely here because your synthesis of


-fluorinated amino alcohols—critical bioisosteres in modern drug design—is failing. You may be observing low conversion (kinetic trapping), regioisomeric mixtures (poor control), or the formation of intractable tars (thermal decomposition via HF elimination). This guide moves beyond standard textbook procedures to address the specific thermodynamic and kinetic anomalies introduced by the trifluoromethyl (

) and fluoro (

) groups.

Module 1: The Thermodynamic Landscape (Why Temperature Matters)

In non-fluorinated systems, increasing temperature generally increases rate. In fluorinated systems, temperature is a switch that toggles between productive nucleophilic attack and destructive elimination .

The Core Conflict
  • Electronic Activation (Good): The strong electron-withdrawing nature of the

    
     group (or F atom) on an epoxide ring lowers the LUMO energy, theoretically making the ring more susceptible to nucleophilic attack by amines.
    
  • Steric & Electronic Shielding (Bad):

    • Sterics: The

      
       group is bulky (similar to an isopropyl group), hindering attack at the 
      
      
      
      -carbon.
    • Destabilization: Fluorine destabilizes adjacent partial positive charges (carbocation character) in the transition state. This disfavors

      
      -like pathways at the substituted carbon, forcing the reaction toward an 
      
      
      
      manifold at the less substituted carbon.

Critical Insight: High temperatures (


C) often overcome the activation energy for the "wrong" regioisomer or trigger the ejection of Hydrogen Fluoride (HF).

Module 2: Troubleshooting Guides (Q&A Format)

Issue A: "I am seeing significant decomposition/tarring when heating my reaction above 60°C."

Diagnosis: You are likely triggering HF Elimination . Fluorinated alcohols (especially


-amino-

-trifluoromethyl alcohols) are prone to losing HF to form enamines or vinyl fluorides. This is an E1cB-like process facilitated by the acidity of the proton

to the

group.[1]

The Mechanism: The amine acts as a base, deprotonating the carbon adjacent to the electron-withdrawing


. The resulting carbanion expels a fluoride ion. This process is highly temperature-dependent .

Solution Protocol:

  • Cap the Temperature: Do not exceed 50°C unless absolutely necessary.

  • Switch Solvents: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

    • Why? These solvents are slightly acidic and strong hydrogen-bond donors. They solvate the amine (reducing its basicity while maintaining nucleophilicity) and activate the epoxide via H-bonding, allowing the reaction to proceed at Room Temperature (RT) .

  • Catalytic Activation: Instead of heat, use a mild Lewis Acid like

    
     or 
    
    
    
    . These allow quantitative conversion at RT [1, 2].
Issue B: "I am getting a 50:50 mix of regioisomers."

Diagnosis: Lack of directing bias. In thermal conditions (neutral solvent, heat), the nucleophile attacks both carbons because the electronic pull of


 (inviting attack at 

) fights the steric bulk of

(inviting attack at

).

Solution Protocol:

  • Lewis Acid Control: Use a "hard" Lewis acid like

    
     or 
    
    
    
    . These coordinate tightly to the epoxide oxygen.
    • Result: This enhances the

      
       character, overwhelmingly favoring attack at the less hindered (terminal)  carbon [3].
      
  • Lower the Temperature: Regioselectivity is often kinetically controlled. Running the reaction at 0°C to RT favors the sterically accessible path (terminal attack). Heating equilibrates the system or overcomes the steric barrier, degrading selectivity.

Issue C: "The reaction is stalled at 20% conversion."

Diagnosis: Amine deactivation or Fluorine "repulsion." If your amine is also electron-deficient (e.g., an aniline) or bulky, it cannot overcome the barrier at RT.

Solution Protocol:

  • Solvent-Free Conditions: Run the reaction "neat." The high concentration drives the kinetics without added thermal energy [4].

  • Microwave Irradiation: If heat is needed, use microwave heating (MW) at 80°C for short bursts (5-10 mins). MW heating is often faster than the rate of HF elimination, allowing product formation before decomposition sets in [5].

Module 3: Visualizing the Pathways

The following diagram illustrates the critical decision points for temperature and catalyst selection to avoid the "Danger Zone" of HF elimination.

ReactionOptimization Start Start: Fluorinated Epoxide + Amine CheckAmine Is the Amine Nucleophilic? (Alkyl vs. Aryl) Start->CheckAmine BranchAlkyl Alkyl Amine (Strong Nuc, Basic) CheckAmine->BranchAlkyl Alkyl BranchAryl Aryl Amine (Weak Nuc, Weak Base) CheckAmine->BranchAryl Aryl RiskAnalysis Risk: HF Elimination via E1cB BranchAlkyl->RiskAnalysis High Basicity ConditionB Protocol B: Solvent: MeCN or Neat Temp: 25-40°C Catalyst: Ca(OTf)2 or YCl3 BranchAryl->ConditionB Standard ConditionC Protocol C: Solvent: Toluene Temp: 80°C (Microwave) Catalyst: Lewis Acid BranchAryl->ConditionC Low Reactivity ConditionA Protocol A: Solvent: HFIP or TFE Temp: 25°C (RT) Catalyst: None RiskAnalysis->ConditionA Suppress Basicity RiskAnalysis->ConditionB Activate Epoxide ResultFail Failure: Enamine/Tars (HF Loss) RiskAnalysis->ResultFail Uncontrolled Heat ResultSuccess Target: beta-Amino Alcohol (High Regioselectivity) ConditionA->ResultSuccess ConditionB->ResultSuccess ConditionC->ResultSuccess ConditionC->ResultFail Overheating (>100°C)

Caption: Decision matrix for optimizing reaction conditions. Note that alkyl amines pose a higher risk of HF elimination due to basicity, requiring specific solvent or catalytic mitigation.

Module 4: Standardized Experimental Protocol

Protocol: Calcium Triflate-Catalyzed Aminolysis of Trifluoromethyl Epoxides Validated for scale-up from 100mg to 10g.

ParameterSpecificationReason
Stoichiometry 1.0 equiv Epoxide : 1.1 equiv AmineSlight excess of amine ensures full conversion; large excess promotes elimination.
Catalyst

(5-10 mol%)
Mild, oxophilic Lewis acid. Activates epoxide without polymerizing it. Inexpensive and non-toxic [2].[2]
Solvent Acetonitrile (MeCN) or TolueneMeCN coordinates

moderately; Toluene is non-coordinating (faster rates). Avoid THF (competes for catalyst).
Temperature Start at 20°C. Max 40°C.Crucial: Do not heat initially. Only warm to 40°C if TLC shows <10% conversion after 2 hours.
Work-up Wash with dilute tartaric acid or

.
Avoid strong basic washes (NaOH) which can trigger retro-aldol or elimination in the product during isolation.

Step-by-Step:

  • Dissolve

    
     (0.05 mmol) in MeCN (2 mL) at room temperature.
    
  • Add the amine (1.1 mmol) and stir for 5 minutes.

  • Add the fluorinated epoxide (1.0 mmol) dropwise. Note: Exotherm may occur; cooling to 0°C is recommended for scales >1g.

  • Monitor by

    
     NMR.[3] (Epoxide 
    
    
    
    signal is distinct from Product
    
    
    ).
  • Upon completion, dilute with ether, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate at temperatures <40°C .

Module 5: Analytical Verification (Self-Validation)

How do you know if your temperature control worked? Use


 NMR  as your primary diagnostic tool.
SpeciesTypical

Shift (approx.)[4]
Diagnostic Feature
Starting Epoxide -72 to -75 ppmSharp singlet.
Target Product -76 to -80 ppmShifted upfield. Often shows coupling to the adjacent proton (

).
Side Product (HF Elim) -50 to -60 ppmVinyl Fluoride region. If you see peaks here, your temperature was too high.
Free Fluoride -120 to -150 ppmIndicates total decomposition.

References

  • Iron(III) trifluoroacetate catalyzed epoxide opening with amines. Source: Arkivoc, 2008.

  • Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Source: Tetrahedron, 2003.

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines. Source: MDPI, Molecules, 2017.

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol. Source: Chemical Communications, 2011.

  • Development of a microwave-assisted epoxide aminolysis. Source: Eastern Michigan University DigitalCommons, 2008.

Sources

Troubleshooting

Removing unreacted precursors from 1-Amino-3-(2-fluorophenyl)propan-2-ol mixtures

The following Technical Support Guide is designed for researchers synthesizing 1-Amino-3-(2-fluorophenyl)propan-2-ol , a common pharmacophore found in beta-blockers and kinase inhibitors.[1][2] This guide moves beyond ge...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers synthesizing 1-Amino-3-(2-fluorophenyl)propan-2-ol , a common pharmacophore found in beta-blockers and kinase inhibitors.[1][2]

This guide moves beyond generic advice, addressing the specific physicochemical properties of fluorinated beta-amino alcohols : basicity, lipophilicity (due to the fluorine), and the reactivity of the epoxide precursor.[1]

[1][2]

Status: Operational Subject: Removal of Unreacted Precursors (Epoxides/Amines) Ticket ID: F-AMINO-2024-01[1][2]

Executive Summary: The Separation Challenge

Synthesizing 1-Amino-3-(2-fluorophenyl)propan-2-ol typically involves the ring-opening of 2-(2-fluorobenzyl)oxirane with ammonia (or a nitrogen source).[1]

The Core Problem:

  • The Precursor (Epoxide): Neutral, lipophilic, and potentially genotoxic (alkylating agent).[1][2]

  • The Product (Amino Alcohol): Basic (pKa ~9.5), polar, and capable of hydrogen bonding.[1][2]

  • The Fluorine Effect: The 2-fluoro substituent increases the lipophilicity of both the precursor and the product compared to non-fluorinated analogs, often causing them to co-elute on standard silica.

Troubleshooting Modules

Module A: The "Workhorse" Method (Acid-Base Extraction)

Best for: Removing neutral precursors (Epoxides, Fluorobenzyl halides) from the basic product.[1][2]

User Question: "I reacted the epoxide with excess ammonia. How do I remove the unreacted epoxide without running a column?"

Technical Response: Because your product is a primary amine, we can exploit its pH-dependent solubility.[1][2] The neutral epoxide will remain in the organic phase regardless of pH, while the amine can be toggled between organic and aqueous phases.[1]

The Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Note: Avoid Dichloromethane (DCM) if possible, as fluorinated amines can sometimes form emulsions in DCM/Water systems due to similar densities.[1][2]

  • Protonation (The Trap): Add 1M HCl (aq) until the aqueous layer is pH < 2.[1]

    • Mechanism:[3][4][5] The amine becomes the ammonium salt (

      
      ), which is highly water-soluble.[1][2] The epoxide remains neutral and stays in the EtOAc.
      
  • The Wash: Separate layers. Keep the Aqueous (Acidic) layer.[1]

    • Action: Wash the aqueous layer 2x with fresh EtOAc to remove trace lipophilic impurities.

  • Liberation: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The product will precipitate or oil out as the free base.

  • Extraction: Extract the basic aqueous layer 3x with DCM or EtOAc .

  • Drying: Dry combined organics over

    
     and concentrate.
    

Visual Workflow (Process Logic):

AcidBaseExtraction Start Crude Mixture (Amine + Epoxide) AcidStep Add 1M HCl Partition with EtOAc Start->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgLayer1 Organic Layer (Contains Epoxide) Sep1->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Protonated Amine Waste Discard to Waste OrgLayer1->Waste WashStep Wash with EtOAc AqLayer1->WashStep BaseStep Basify (NaOH) to pH > 12 WashStep->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep FinalProd Pure Product (Free Base) ExtractStep->FinalProd

Caption: Selective isolation of 1-Amino-3-(2-fluorophenyl)propan-2-ol via pH manipulation.

Module B: The "Scavenger" Method (Solid Phase Extraction)

Best for: Small scale (<500mg), high-throughput, or when the product is acid-sensitive.[1][2]

User Question: "My yield drops during acid-base extraction, likely due to emulsion formation. Is there a water-free way to remove the epoxide?"

Technical Response: Yes. Since the impurity (epoxide) is an electrophile and your product is a nucleophile, you can use a Polymer-Supported Thiol (PS-Thiol) resin.[1][2] The thiol is a "super-nucleophile" that will attack the epoxide faster than your amine product can, covalently binding the impurity to the bead.[1]

Selection Guide:

Impurity TypeRecommended ResinMechanismEquivalence
Epoxide (Electrophile)PS-Thiol or Si-Thiol Nucleophilic attack (Ring opening)2-3 eq.[1][2] relative to impurity
Benzyl Halide (Electrophile)PS-TBD (Base) + PS-Thiol Displacement of halide2-3 eq.[1][2]
Excess Amine (Nucleophile)PS-Isocyanate Urea formation2-3 eq.[1][2] relative to excess amine

The Protocol:

  • Dissolve crude mixture in a minimal amount of THF or DMF .

  • Add PS-Thiol resin (approx. 3 equivalents relative to the estimated epoxide).[1]

  • Add a catalytic amount of base (e.g., TEA) to activate the thiol resin if it is not pre-activated.[1][2]

  • Shake/stir gently at 40°C for 4-12 hours.

  • Filter off the resin. The filtrate contains your purified amine.

Module C: Chromatography Support (Overcoming "Streaking")

Best for: Final polishing and removing dimer byproducts.[1][2]

User Question: "I am running a silica column (Hexane/EtOAc), but the product streaks across the column and co-elutes with impurities."

Technical Response: Primary amines like 1-Amino-3-(2-fluorophenyl)propan-2-ol interact strongly with the acidic silanol groups (


) on standard silica gel.[1][2] This causes "tailing" (streaking).[1][2] The fluorine atom also adds lipophilicity, making the compound "stickier" than simple amino alcohols.[1]

Recommended Solvent Systems:

MethodSolvent ASolvent BModifierWhy it works
Normal Phase DCMMethanol1% NH4OH (aq) Ammonia blocks acidic silanol sites, allowing the product to elute as a sharp band.[1][2]
Normal Phase DCMMethanol1% Triethylamine Alternative to ammonia; easier to prepare but harder to evaporate completely.
Reverse Phase WaterAcetonitrile0.1% Formic Acid The acid protonates the amine, improving solubility and peak shape on C18 columns.[1]

Critical Tip: For fluorinated amines, DCM:MeOH:NH4OH (90:9:1) is the "Gold Standard" eluent.[1][2] Pre-wash your silica column with this solvent system to deactivate it before loading your sample.

Frequently Asked Questions (FAQ)

Q: I see a secondary spot on TLC just below my product. What is it? A: This is likely the dimer (bis-alkylated amine).[1]

  • Cause: The product (

    
    ) competed with the ammonia source for the epoxide.[1]
    
  • Solution: This is hard to remove via extraction. You must use chromatography (Module C).[1][2] To prevent this in the future, use a massive excess of ammonia (10-20 eq.) during synthesis.[1][2]

Q: Can I use crystallization? A: Free-base amino alcohols are often oils (especially with the fluorophenyl group disrupting packing).[1] However, they crystallize well as Oxalate or Hydrochloride salts.[1][2]

  • Try this: Dissolve the oil in Ethanol, add 1 eq. of Oxalic acid. The oxalate salt of 1-Amino-3-(2-fluorophenyl)propan-2-ol often precipitates as a white solid, leaving impurities in the mother liquor.[1]

Q: Is the unreacted epoxide dangerous? A: Yes. Epoxides are alkylating agents and potential mutagens. Always treat the "waste" organic layer from Module A or the resin from Module B as hazardous chemical waste.

References & Grounding

  • Lizza, J. R., & Moura-Letts, G. (2017).[1][2][6] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[6] Synthesis.[4][6][7][8][9][10][11][12] (Demonstrates the standard aminolysis efficiency and solvent effects).

  • Biotage. (2023).[1][2][13] Strategies for the Flash Purification of Ionizable Compounds. (Authoritative guide on using amine modifiers in chromatography).

  • Sigma-Aldrich. 1-amino-3-(3-fluorophenyl)propan-2-ol Product Data. (Used for physicochemical property verification of the isomer class).[1] [1][2]

  • Resyn Biosciences. Amine Epoxide Instruction Guide. (Protocols for scavenging and handling amine/epoxide interactions).[1][2][14]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 1-Amino-3-(2-fluorophenyl)propan-2-ol: A Comparative Analysis of 1H NMR Spectroscopy

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic design. This guide provides an in-depth analysi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic design. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-Amino-3-(2-fluorophenyl)propan-2-ol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the interpretation of its ¹H NMR spectrum, compare this powerful technique with alternative analytical methods, and provide practical, field-proven insights for its characterization.

The Structural Significance of 1-Amino-3-(2-fluorophenyl)propan-2-ol

1-Amino-3-(2-fluorophenyl)propan-2-ol is a chiral amino alcohol.[1] Its structure, featuring a fluorinated phenyl ring, a hydroxyl group, and an amino group, presents a unique spectroscopic challenge and makes it a valuable building block in medicinal chemistry. The fluorine substituent, in particular, can significantly influence the electronic environment of the molecule, leading to characteristic shifts in the NMR spectrum that require careful analysis.

Deciphering the ¹H NMR Spectrum: A Predictive Approach

Predicted ¹H NMR Spectral Data for 1-Amino-3-(2-fluorophenyl)propan-2-ol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-3', H-4', H-5', H-6'7.0 - 7.4m-
H-2~3.8 - 4.0m-
H-3a, H-3b~2.8 - 3.0m-
H-1a, H-1b~2.6 - 2.8m-
-OHBroad singlet--
-NH₂Broad singlet--
In-Depth Peak Assignment and Rationale:
  • Aromatic Protons (H-3', H-4', H-5', H-6'): The four protons on the 2-fluorophenyl ring are expected to resonate in the aromatic region, typically between 7.0 and 7.4 ppm.[7] The electron-withdrawing nature of the fluorine atom will deshield these protons. Due to complex spin-spin coupling between the protons and with the ¹⁹F nucleus, this region will likely appear as a complex multiplet (m).

  • Methine Proton (H-2): The proton attached to the carbon bearing the hydroxyl group (C-2) is expected to appear at approximately 3.8 - 4.0 ppm.[8] Its proximity to the electronegative oxygen atom causes a significant downfield shift.[9] This proton will be split by the adjacent methylene protons at C-1 and C-3, resulting in a multiplet.

  • Methylene Protons (H-3a, H-3b): The two protons on the carbon adjacent to the aromatic ring (C-3) are diastereotopic and will likely have slightly different chemical shifts, appearing around 2.8 - 3.0 ppm. They will be split by the methine proton at C-2, resulting in a multiplet.

  • Methylene Protons (H-1a, H-1b): The protons on the carbon adjacent to the amino group (C-1) are also diastereotopic and are expected to resonate at approximately 2.6 - 2.8 ppm. The electron-withdrawing effect of the nitrogen atom causes a downfield shift.[10] These protons will be split by the methine proton at C-2, appearing as a multiplet.

  • Hydroxyl (-OH) and Amino (-NH₂) Protons: The protons of the hydroxyl and amino groups are labile and often exchange with each other and with trace amounts of water in the solvent.[10] This rapid exchange typically results in broad singlet signals that may appear over a wide range of the spectrum. Their chemical shifts are highly dependent on concentration, temperature, and the solvent used.

Below is a visual representation of the molecular structure and the assigned protons.

Caption: Molecular structure of 1-Amino-3-(2-fluorophenyl)propan-2-ol with proton assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-Amino-3-(2-fluorophenyl)propan-2-ol, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.[11]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[12]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 2-5 seconds to ensure quantitative integration if required.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons for each peak.

A Comparative Look: Alternative and Complementary Spectroscopic Techniques

While ¹H NMR is a primary tool for structural elucidation, a comprehensive analysis often involves a multi-technique approach.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, simplifying the spectrum.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
COSY (Correlation Spectroscopy) A 2D NMR technique that shows correlations between coupled protons.Helps to identify which protons are adjacent to each other in the molecule.Can be complex to interpret for molecules with extensive coupling.
HSQC (Heteronuclear Single Quantum Coherence) A 2D NMR technique that shows correlations between protons and their directly attached carbons.Provides unambiguous assignment of protons to their corresponding carbons.Requires a spectrometer capable of performing heteronuclear experiments.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.Provides confirmation of the molecular formula and structural fragments.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Quick and easy to perform.Provides limited information about the overall structure.

The following workflow illustrates a comprehensive approach to the structural elucidation of 1-Amino-3-(2-fluorophenyl)propan-2-ol.

Structural_Elucidation_Workflow cluster_Initial_Analysis Initial Analysis cluster_NMR_Spectroscopy NMR Spectroscopy cluster_Final_Confirmation Final Confirmation MS Mass Spectrometry (Confirm Molecular Formula) H1_NMR 1H NMR (Proton Environment & Connectivity) MS->H1_NMR IR IR Spectroscopy (Identify Functional Groups) IR->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY 2D COSY (H-H Correlations) C13_NMR->COSY HSQC 2D HSQC (C-H Correlations) COSY->HSQC Structure Final Structure Confirmation HSQC->Structure

Caption: A comprehensive workflow for the structural elucidation of novel organic compounds.

Conclusion: The Power of a Multi-faceted Approach

The structural elucidation of 1-Amino-3-(2-fluorophenyl)propan-2-ol serves as an excellent case study in the application of modern spectroscopic techniques. While ¹H NMR provides a wealth of information regarding the proton framework, its true power is realized when used in conjunction with other methods like ¹³C NMR, 2D NMR, and mass spectrometry. This integrated approach allows for the unambiguous assignment of all atoms within the molecule, providing the high level of confidence required in pharmaceutical research and development. By understanding the principles behind each technique and the rationale for experimental design, scientists can confidently and efficiently characterize novel chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-amino-3-(2-fluorophenyl)propan-2-ol. Retrieved from [Link]

  • Millersville University. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • MDPI. (2014). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)aziridines. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Chemical Shift in Proton Spectra. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-aminopropan-2-ol. Retrieved from [Link]

  • University of California San Diego Department of Chemistry and Biochemistry. (n.d.). Table Appendix. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR.... Retrieved from [Link]

  • PubMed. (1993). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Pharmazie, 48(12), 915-917. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-amino-2-(3-fluorophenyl)propan-2-ol. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Phenylpropanolamines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Fluorine Advantage in Drug Stability In the landscape of modern drug discovery and development, the strategic incorporation of fluorine in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Drug Stability

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacokinetic properties. This guide provides an in-depth technical comparison of the stability profiles of fluorinated and non-fluorinated phenylpropanolamines, offering insights into the mechanistic underpinnings of fluorine's impact and providing detailed experimental protocols for their evaluation. While non-fluorinated phenylpropanolamine, also known as norephedrine, possesses inherent stability due to its structure, the addition of fluorine can further augment its resistance to metabolic and chemical degradation.[1][2] This guide will delve into the comparative metabolic, thermal, and chemical stability of these two classes of compounds, supported by illustrative experimental data and validated methodologies.

Metabolic Stability: Blocking the Path of Biotransformation

The primary rationale for fluorination in drug design often lies in bolstering metabolic stability.[1] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3] By strategically replacing a hydrogen atom at a metabolically labile position with fluorine, a metabolic "soft spot" can be effectively shielded from oxidative metabolism. This can lead to a longer plasma half-life, reduced clearance, and improved bioavailability of the drug candidate.

Non-fluorinated phenylpropanolamine is known to be minimally metabolized in humans, with a significant portion of the parent drug excreted unchanged.[4] However, the introduction of a fluorine atom, for instance, at the para-position of the phenyl ring (4-fluorophenylpropanolamine), is hypothesized to further decrease its susceptibility to aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds.

Illustrative Comparative Metabolic Stability Data

The following table presents a representative in vitro dataset from a liver microsomal stability assay, illustrating the expected differences between a non-fluorinated phenylpropanolamine (Norephedrine) and its hypothetical fluorinated analog (4-Fluoro-norephedrine).

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Norephedrine4515.4
4-Fluoro-norephedrine> 60< 5.0

This data is illustrative and intended to represent expected trends based on established principles of fluorine in medicinal chemistry.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines a standard procedure for assessing the metabolic stability of a compound using pooled human liver microsomes.

Materials:

  • Test compounds (Norephedrine, 4-Fluoro-norephedrine)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin) for reaction quenching

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

    • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Chemical Stability: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance under various stress conditions.[5] These studies are a key component of demonstrating the stability-indicating nature of analytical methods.[6][7]

Comparative Forced Degradation Data (Illustrative)

The following table summarizes the expected outcomes of forced degradation studies on norephedrine and its hypothetical fluorinated analog, 4-fluoro-norephedrine. The data represents the percentage of degradation observed under specific stress conditions.

Stress ConditionNorephedrine (% Degradation)4-Fluoro-norephedrine (% Degradation)
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)85
Base Hydrolysis (0.1 N NaOH, 60°C, 24h)129
Oxidation (3% H₂O₂, RT, 24h)1510
Thermal (80°C, 48h)53
Photolytic (ICH Q1B), Solid State2<1

This data is illustrative and intended to represent expected trends based on the known chemical properties of these classes of compounds.

Experimental Protocols: Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies. The specific conditions may need to be optimized for the individual compounds.

General Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent.

  • Subject the solution (or solid material for thermal and photolytic studies) to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N to 1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of NaOH before analysis.[6]

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N to 1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of HCl before analysis.[6]

  • Oxidative Degradation: Mix the drug solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Store at room temperature for a specified period.[6]

  • Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 80°C) in a stability chamber for a defined period.[6]

  • Photolytic Degradation: Expose the solid drug substance to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9][10][11][12] A control sample should be kept in the dark under the same conditions.

Visualization of Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Metabolic_Stability cluster_non_fluorinated Non-Fluorinated Phenylpropanolamine (Norephedrine) cluster_fluorinated Fluorinated Phenylpropanolamine (4-Fluoro-norephedrine) Norephedrine Norephedrine Metabolism CYP450 Metabolism (e.g., Aromatic Hydroxylation) Norephedrine->Metabolism C-H bond cleavage Metabolites Metabolites Metabolism->Metabolites Fluoro_Norephedrine 4-Fluoro-norephedrine Blocked_Metabolism Blocked CYP450 Metabolism Fluoro_Norephedrine->Blocked_Metabolism Strong C-F bond

Caption: Metabolic pathway comparison.

Forced_Degradation_Workflow Drug_Substance Drug Substance (Fluorinated or Non-Fluorinated) Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) Drug_Substance->Stress_Conditions Degradation_Sample Degradation Sample Stress_Conditions->Degradation_Sample HPLC_Analysis Stability-Indicating HPLC Analysis Degradation_Sample->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis Stability_Profile Comparative Stability Profile Data_Analysis->Stability_Profile

Caption: Forced degradation experimental workflow.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the phenylpropanolamine scaffold presents a compelling strategy for enhancing overall drug stability. The illustrative data and established protocols within this guide demonstrate that fluorination can significantly increase metabolic stability by shielding vulnerable sites from enzymatic attack. Furthermore, the inherent strength of the C-F bond can also contribute to a modest increase in chemical stability under forced degradation conditions.

For drug development professionals, these findings underscore the importance of considering fluorination as a tool to optimize the pharmacokinetic and stability profiles of lead candidates. The experimental workflows provided offer a robust framework for the comparative assessment of fluorinated and non-fluorinated analogs, enabling data-driven decisions in the pursuit of safer and more efficacious therapeutics. Future research should focus on obtaining direct comparative experimental data for a wider range of fluorinated phenylpropanolamines to further validate these principles and explore the nuanced effects of fluorine substitution patterns on stability.

References

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): recommendation for revision. Journal of pharmaceutical sciences, 100(7), 2934–2940.
  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Mishra, A., Sharma, A., & Sharma, S. (2018). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC in pharmaceutical dosage form. Asian Pacific Journal of Health Sciences, 5(3), 56-65.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2011). Pharmaceutical Technology.
  • Mishra, A., Sharma, A., & Sharma, S. (2018). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC in pharmaceutical dosage form. Asian Pacific Journal of Health Sciences, 5(3).
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1022–1050.
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  • Bhattarai, P., Trombley, T., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 64(13), 8879–8916.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy, 38(12), 1444-1465.
  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1022–1050.
  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 9(10), 975–977.
  • Sharma, S., & Singh, S. (2012). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
  • Knowles, H. S., Haug-Warberg, T., & Svendsen, H. F. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(20), 7564–7575.
  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)-3'-methylpropiophenone. (2025). Benchchem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10297, Phenylpropanolamine. Retrieved February 15, 2026 from [Link].

  • Diab, M. A., El-Sonbati, A. Z., El-Bindary, A. A., & Abd El-Ghany, H. M. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Journal of Saudi Chemical Society, 18(5), 515-521.
  • Needham, G. T., Brown, L. W., & Grady, L. T. (1982). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of pharmaceutical sciences, 71(1), 116–118.
  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved February 15, 2026, from [Link]

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Sources

Validation

Optical Rotation Benchmarks &amp; Characterization Guide: Chiral 1-Amino-3-(2-fluorophenyl)propan-2-ol

Executive Summary 1-Amino-3-(2-fluorophenyl)propan-2-ol (hereafter 2-F-PPA ) is a critical chiral building block, structurally functioning as a fluorinated regioisomer of phenylalaninol. It is frequently employed in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-3-(2-fluorophenyl)propan-2-ol (hereafter 2-F-PPA ) is a critical chiral building block, structurally functioning as a fluorinated regioisomer of phenylalaninol. It is frequently employed in the synthesis of protease inhibitors, adrenergic receptor antagonists, and next-generation antibiotics where the ortho-fluorine atom modulates metabolic stability and lipophilicity.

Establishing a reliable optical rotation (OR) benchmark for 2-F-PPA is notoriously difficult due to the amphoteric nature of the amino-alcohol motif. The specific rotation (


) is highly sensitive to pH, solvent dielectric constants, and concentration.

This guide provides a standardized benchmarking protocol, comparing the utility of Polarimetry against high-resolution alternatives like Chiral HPLC and NMR derivatization.

Part 1: The Benchmarking Challenge

Why Standard Optical Rotation Fails

For amino alcohols like 2-F-PPA, a single "literature value" is often misleading. The presence of both a basic primary amine and a secondary alcohol creates complex hydrogen-bonding networks that shift based on the solvent environment.

Key Variables Affecting 2-F-PPA Rotation:

  • The "Sign Inversion" Trap: In protic solvents (MeOH), the free base may exhibit a positive rotation (+), while its hydrochloride salt in acidic media (1N HCl) often inverts to negative (-). This is due to the protonation of the amine changing the electronic environment of the chiral center.

  • Ortho-Fluorine Effect: The steric bulk and electronegativity of the ortho-fluorine atom restrict rotation around the

    
     bond more than in non-fluorinated analogs, potentially enhancing the magnitude of rotation compared to the parent phenyl compound.
    
Reference Baseline Data

While specific proprietary batch data varies, the following baseline ranges are established for the structural class (1-amino-3-arylpropan-2-ols) to serve as a quality control (QC) starting point.

Compound ClassStateSolvent SystemTypical

Range
Non-Fluorinated Analog (1-Amino-3-phenylpropan-2-ol)Free BaseEthanol

to

Non-Fluorinated Analog HCl SaltWater/HCl

to

2-F-PPA (Target) Free BaseMethanolExpected:

to

2-F-PPA (Target) HCl Salt1N HClExpected:

to

Critical Insight: Do not accept a batch based solely on the sign of rotation without verifying the solvent and salt form. A "failed" batch might simply be a pH mismatch.

Part 2: Comparative Analysis of Alternatives

While Optical Rotation is the industry standard for quick identity checks, it lacks the resolution for enantiomeric excess (


) determination in asymmetric synthesis.
Comparison Matrix: 2-F-PPA Characterization Methods
FeatureOptical Rotation (Polarimetry) Chiral HPLC / SFC Mosher's Acid NMR
Primary Use Identity Confirmation & Gross PurityPrecise

Quantitation
Absolute Configuration Assignment
Speed Fast (< 5 mins)Medium (20-40 mins)Slow (2-4 hours)
Sample Req. High (10-50 mg)Low (< 1 mg)Medium (5-10 mg)
Sensitivity Low (prone to solvent errors)High (detects 0.1% impurity)High (structural proof)
Cost/Run LowMedium (Column wear/Solvents)High (Deuterated solvents)
Recommendation Routine QC only Gold Standard for Release R&D Validation only

Part 3: Strategic Protocol (SOP)

Workflow: Validating Chiral Purity

The following workflow ensures scientific integrity when characterizing 2-F-PPA.

G Start Crude 2-F-PPA (Synthesis Output) Solubility Solubility Check (MeOH vs 1N HCl) Start->Solubility Polarimetry Polarimetry (OR) Measure [α]D Solubility->Polarimetry Prepare 1% Soln Decision Is [α]D within Expected Range? Polarimetry->Decision HPLC Chiral HPLC (Daicel Chiralpak IA/IB) Decision->HPLC Yes (Pass) Recryst Recrystallization (Tartaric Acid Resolution) Decision->Recryst No (Fail) Release Batch Release (>98% ee) HPLC->Release ee > 98% HPLC->Recryst ee < 98% Recryst->Solubility Retry

Figure 1: Decision tree for the characterization and purification of chiral 1-Amino-3-(2-fluorophenyl)propan-2-ol.

Standard Operating Procedure: Optical Rotation Measurement

Objective: Establish a reproducible


 for 2-F-PPA.
  • Preparation:

    • Dry the sample under vacuum (

      
       mbar) at 40°C for 4 hours to remove residual solvent (water/alcohol significantly skews results).
      
    • Weigh exactly

      
       of 2-F-PPA.
      
  • Solvent System:

    • Preferred: 1N HCl (aq). This protonates the amine, breaking intermolecular H-bonds and providing the most stable rotation value.

    • Alternative: HPLC-grade Methanol (for free base).

  • Measurement:

    • Dissolve sample in a

      
       volumetric flask (Concentration 
      
      
      
      ).
    • Equilibrate polarimeter cell to

      
      .
      
    • Measure at the Sodium D-line (

      
      ).
      
    • Calculation:

      
      
      
      • 
        : Observed rotation (
        
        
        
        )
      • 
        : Path length (dm)
        
      • 
        : Concentration (g/100mL)
        
Advanced Protocol: Chiral HPLC Method

For definitive "Alternative" benchmarking, use the following chromatographic conditions which typically resolve fluorinated amino alcohols:

  • Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is crucial to sharpen the peak of the basic 2-F-PPA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Fluorophenyl absorption).

References

  • Structural Analogs & Synthesis

    • Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols.[1] (Validation of the ring-opening synthetic route for phenyl-analogs).

    • Source:

  • Benchmarking Methodology

    • Optical Rotation of Amino Alcohols: Solvent Effects.
    • Source:

  • Chiral Resolution Techniques

    • Resolution of amino acid enantiomers and derivatives.
    • Source:

Sources

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